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  • Product: N-Butyl-D-gluconamide
  • CAS: 18375-57-0

Core Science & Biosynthesis

Foundational

Structural Elucidation, Physicochemical Profiling, and Green Synthesis of N-Butyl-D-gluconamide

Executive Summary N-Butyl-D-gluconamide is a highly versatile aldonamide that bridges the gap between carbohydrate chemistry and advanced materials science. As a non-ionic, amphiphilic molecule, it is synthesized via the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butyl-D-gluconamide is a highly versatile aldonamide that bridges the gap between carbohydrate chemistry and advanced materials science. As a non-ionic, amphiphilic molecule, it is synthesized via the aminolysis of D-glucono-1,5-lactone with n-butylamine. This technical guide provides an in-depth analysis of its chemical structure, molecular weight, and synthesis methodologies, tailored specifically for researchers in drug development, formulation science, and green chemistry.

Physicochemical Profiling and Structural Data

Understanding the baseline physicochemical properties of N-Butyl-D-gluconamide is critical for predicting its thermodynamic behavior in aqueous and lipidic environments. The molecule features a polyhydroxy "head" derived from D-gluconic acid and a short alkyl "tail" from the butylamine moiety. This structural dichotomy imparts unique surfactant and hydrogelation capabilities[1].

The molecular weight of 251.28 g/mol places N-Butyl-D-gluconamide in the optimal range for low-molecular-weight gelators (LMWGs) and fine chemical intermediates[2].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name N-Butyl-D-gluconamide
Synonyms D-Gluconamide, N-butyl-
CAS Registry Number 18375-57-0
Molecular Formula C10H21NO6
Molecular Weight 251.28 g/mol
Density 1.332 g/cm³
Topological Polar Surface Area (TPSA) 130.25 Ų
Boiling Point 635.2 °C at 760 mmHg
Flash Point 337.9 °C

Data sourced from authoritative chemical databases[2].

Mechanistic Insights into Amphiphilic Behavior

The five hydroxyl groups on the gluconamide backbone act as potent hydrogen-bond donors and acceptors, facilitating extensive intermolecular networking in aqueous solutions. Conversely, the N-butyl chain disrupts local water structure, driving self-assembly into micelles or hydrogel networks depending on the concentration and solvent environment.

Causality in Formulation: Because the alkyl chain is relatively short (C4), N-Butyl-D-gluconamide exhibits higher water solubility compared to its longer-chain analogs (e.g., N-octyl or N-dodecyl-D-gluconamide). This specific structure-function relationship makes it a valuable, highly soluble precursor for synthesizing pesticides, medicines, and antifungal agents without requiring harsh organic co-solvents[2].

Advanced Synthesis Methodology: Green Mechanosynthesis

Historically, the synthesis of aldonamides relied on prolonged refluxing in organic solvents like methanol, which generated significant solvent waste and required energy-intensive purification. To align with modern E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards in chemical manufacturing, we advocate for the transition to mechanosynthesis (vibrational ball milling). This method utilizes mechanical energy to drive the aminolysis of unprotected sugar lactones, offering superior reaction kinetics and an environmentally benign profile[1][3].

Protocol: Self-Validating Mechanosynthesis of N-Butyl-D-gluconamide

Objective: To synthesize N-Butyl-D-gluconamide via a solvent-free, liquid-assisted grinding (LAG) methodology with built-in validation checkpoints.

Step 1: Reagent Preparation and Stoichiometric Control

  • Action: Weigh equimolar amounts of D-glucono-1,5-lactone and n-butylamine.

  • Causality: Precise stoichiometry prevents unreacted amine from contaminating the final product, which is notoriously difficult to separate from the amphiphilic amide due to similar solubility profiles.

  • Self-Validation Check: Verify the anhydrous state of D-glucono-1,5-lactone via FTIR (sharp lactone carbonyl stretch at ~1740 cm⁻¹). Ambient moisture can prematurely hydrolyze the lactone into unreactive D-gluconic acid, halting the aminolysis pathway.

Step 2: Liquid-Assisted Grinding (LAG) Setup

  • Action: Transfer the reagents into a stainless steel milling jar containing stainless steel balls. Add a catalytic amount of deionized water (0.25 mL per mmol of lactone).

  • Causality: Water acts as a LAG agent. It does not dissolve the bulk material but significantly increases molecular mobility at the solid-solid interface, facilitating the nucleophilic attack of the primary amine on the lactone carbonyl[3].

Step 3: Vibrational Milling

  • Action: Subject the mixture to vibrational milling at 30 Hz for exactly 5 minutes.

  • Causality: The high-frequency impacts generate localized kinetic energy (hotspots) that overcome the activation energy barrier for ring-opening aminolysis instantaneously.

  • Self-Validation Check: Post-milling, visually inspect the reaction matrix. The physical state must transition from a dry, heterogeneous powder to a cohesive, homogeneous paste. This rheological shift is a macroscopic indicator of amide bond formation[1].

Step 4: Isolation and Lyophilization

  • Action: Extract the crude paste using a minimum volume of ultrapure water, freeze at -80 °C, and lyophilize to constant weight.

  • Causality: Due to the high TPSA (130.25 Ų)[2], the product is highly hygroscopic. Lyophilization avoids the thermal degradation and caramelization that frequently occur during rotary evaporation of carbohydrate derivatives.

Step 5: Analytical Validation

  • Action: Perform 1H and 13C NMR spectroscopy in DMSO-d6.

  • Causality & Validation: Confirm structural integrity by identifying the emergence of the amide carbonyl peak (~172 ppm in 13C NMR) and the complete disappearance of the lactone carbonyl peak. The presence of the butyl chain should be confirmed by aliphatic signals in the 10-40 ppm range.

Process Visualization

The following diagram illustrates the logical flow, material transformation, and validation checkpoints during the mechanosynthesis protocol.

SynthesisWorkflow Lactone D-Glucono-1,5-lactone (Hydrophilic Precursor) Milling Mechanosynthesis (Ball Mill) LAG Agent: H2O (30 Hz, 5 min) Lactone->Milling Equimolar addition Amine n-Butylamine (Hydrophobic Tail) Amine->Milling Nucleophilic attack Product N-Butyl-D-gluconamide (Amphiphilic Aldonamide) Milling->Product Ring-opening aminolysis (>90% Yield) Validation Analytical Validation (1H/13C NMR, FTIR) Product->Validation Lyophilization & Structural confirmation

Caption: Workflow for the green mechanosynthesis and analytical validation of N-Butyl-D-gluconamide.

Applications in Advanced Materials & Therapeutics

The unique molecular weight (251.28 g/mol ) and amphiphilic topology of N-Butyl-D-gluconamide make it highly relevant across several advanced domains:

  • Cryoprotection in Biologics: Aldonamides exhibit distinct ice recrystallization inhibitory (IRI) properties. The polyhydroxy tail interacts with the ice lattice, while the butyl chain disrupts bulk water freezing, protecting hematopoietic stem cells and sensitive biologics against cryoinjury during freezing protocols[1].

  • Green Mineral Scale Inhibitors: In industrial and formulation contexts, D-gluconamides serve as biodegradable alternatives to synthetic polyacrylates for mineral scale inhibition, leveraging their excellent metal-chelating capabilities[4].

  • Neo-Glycoconjugate Synthesis: It serves as a foundational building block for synthesizing complex glycoconjugates used in targeted drug delivery systems and glucose-sensing materials[1].

References

  • LookChem. CAS No.18375-57-0, N-butyl-D-gluconamide Suppliers - Chemical Properties and Structure.2

  • ResearchGate. Synthesis and evaluation of D-gluconamides as green mineral scales.4

  • MDPI. Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones.1

  • ResearchGate (PDF). Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones.3

Sources

Exploratory

N-Butyl-D-gluconamide: Physicochemical Profiling, Mechanosynthesis, and Application Workflows

Executive Summary N-Butyl-D-gluconamide (CAS: 18375-57-0) is a synthetic aldonamide characterized by its unique amphiphilic architecture. Comprising a highly hydrophilic polyhydroxy headgroup derived from D-gluconic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butyl-D-gluconamide (CAS: 18375-57-0) is a synthetic aldonamide characterized by its unique amphiphilic architecture. Comprising a highly hydrophilic polyhydroxy headgroup derived from D-gluconic acid and a short lipophilic butyl tail, this molecule serves as a highly versatile building block in formulation science, supramolecular chemistry, and agrochemical engineering. This technical guide provides a rigorous analysis of its physicochemical properties, details a modern, solvent-free mechanochemical synthesis workflow, and outlines its self-assembling behavior for advanced applications.

Physicochemical and Structural Profiling

The behavior of N-Butyl-D-gluconamide is fundamentally governed by the structural dichotomy between its hydrogen-bond-donating/accepting gluconamide head and its hydrophobic alkyl chain. This precise balance allows the molecule to act as a non-ionic surfactant, a microemulsion stabilizer, and a supramolecular gelator.

Below is a consolidated profile of its quantitative physical and chemical properties, essential for formulation calculations and thermodynamic modeling.

Table 1: Quantitative Physicochemical Properties of N-Butyl-D-gluconamide

PropertyValueMethod / Condition
CAS Number 18375-57-0Standard Registry
Molecular Formula C₁₀H₂₁NO₆Elemental Analysis
Molecular Weight 251.28 g/mol Mass Spectrometry
Density 1.332 g/cm³Standard Conditions
Boiling Point 635.2°CAt 760 mmHg
Flash Point 337.9°CClosed Cup
Refractive Index 1.543Optical Measurement
Appearance White powder / solidVisual Inspection

Data synthesized from chemical registry databases[1].

Synthesis Workflows and Mechanistic Insights

Historically, the synthesis of aldonamides required refluxing sugar lactones with toxic amines in organic solvents (e.g., methanol) for 12 to 24 hours. Modern green chemistry has pivoted toward mechanosynthesis—a solvent-free approach that utilizes mechanical force to drive chemical transformations.

Protocol 1: Fast Mechanosynthesis via Vibrational Ball-Milling

This protocol details the highly efficient aminolysis of D-glucono-1,5-lactone using n-butylamine, leveraging Liquid Assisted Grinding (LAG) to accelerate the reaction kinetics[2].

Step-by-Step Methodology:

  • Precursor Loading: Add stoichiometric amounts of D-glucono-1,5-lactone (electrophile) and n-butylamine (nucleophile) into a stainless-steel milling jar equipped with a milling ball.

  • LAG Addition: Introduce a catalytic amount of deionized water (typically 0.1–0.2 equivalents relative to the lactone).

    • Causality: Water acts as a Liquid Assisted Grinding agent. It significantly increases the molecular mobility of the solid reactants and facilitates mass transfer, lowering the activation energy required for the nucleophilic attack of the amine on the lactone carbonyl.

  • Milling: Secure the jar in a vibrational ball-mill and grind at a high frequency (e.g., 30 Hz) for 5 to 15 minutes.

    • Causality: The continuous mechanical impact constantly exposes fresh, highly reactive solid surfaces, driving the aminolysis to near-completion in a fraction of the time required for solution-phase chemistry.

  • Aqueous Work-up: Extract the resulting paste with a minimal amount of cold water or a suitable anti-solvent to wash away any unreacted precursors. Filter the precipitate.

  • Drying & Validation (Self-Validating Step): Dry the isolated white powder under vacuum. To validate the success of the synthesis, perform FT-IR analysis. The protocol is considered successful when the lactone ester C=O stretching band (~1720 cm⁻¹) completely disappears, replaced by the characteristic amide I band at 1624.1 cm⁻¹ and amide II band at 1548.8 cm⁻¹[2].

Mechanosynthesis Lactone D-Glucono-1,5-lactone (Electrophile) Mill Vibrational Ball-Milling (LAG: H2O, 5-15 min) Lactone->Mill Solid State Amine n-Butylamine (Nucleophile) Amine->Mill Liquid/Solid Workup Aqueous Work-up (Filtration) Mill->Workup Aminolysis Product N-Butyl-D-gluconamide (Yield >85%) Workup->Product Purification

Mechanochemical synthesis workflow of N-Butyl-D-gluconamide.

Formulation and Supramolecular Gelation

Due to its amphiphilic nature, N-Butyl-D-gluconamide is highly effective in drug formulation as a non-ionic stabilizing agent for microemulsions. Furthermore, aldonamides exhibit profound supramolecular gelation capabilities, forming hydrogels or organogels that can encapsulate active pharmaceutical ingredients (APIs) for controlled release[3].

Protocol 2: Supramolecular Gelation and Inversion Validation

Step-by-Step Methodology:

  • Dispersion: Weigh N-Butyl-D-gluconamide to achieve a 1.0% to 2.0% (w/v) concentration in a glass vial containing the target solvent (e.g., water or a selected organic solvent).

  • Thermal Disruption: Seal the vial and heat the mixture to 70–80°C using a water bath or heating block until a clear, isotropic solution is achieved.

    • Causality: Heating provides the thermal energy required to break the crystalline lattice and disrupt the dense intermolecular hydrogen-bonding network of the bulk powder, ensuring homogenous molecular dispersion.

  • Thermodynamic Assembly: Remove the vial from the heat source and allow it to cool undisturbed to room temperature (20–25°C).

    • Causality: As kinetic energy decreases, the molecules undergo thermodynamically driven self-assembly. The highly directional hydrogen bonds between the gluconamide heads and the van der Waals forces between the butyl tails force the monomers to stack into 1D fibers, which entangle into a 3D fibrillar network.

  • Validation (Inversion Test): Invert the glass vial by 180 degrees. If the solvent is completely immobilized and does not flow under the influence of gravity, the formation of a volume-spanning supramolecular gel is validated.

SelfAssembly Monomer N-Butyl-D-gluconamide Hbond Hydrogen Bonding (Gluconamide Heads) Monomer->Hbond VdW Van der Waals (Butyl Tails) Monomer->VdW Network 3D Fibrillar Network Hbond->Network VdW->Network Gel Supramolecular Gel Network->Gel Solvent Immobilization

Self-assembly mechanism of N-Butyl-D-gluconamide into supramolecular gels.

Agrochemical and Soil Engineering Applications

Beyond pharmaceutical formulations, N-Butyl-D-gluconamide serves as a highly specialized additive in agrochemical engineering. Synthetic carbohydrate acid amides are utilized as advanced plant fertilizers and soil conditioning agents[4].

The mechanistic rationale for its use in agriculture is twofold:

  • Controlled Nitrogen Delivery: The amide bond acts as a slow-release nitrogen source. Soil microbes enzymatically cleave the amide bond at a controlled rate, preventing the rapid nitrogen leaching commonly associated with conventional mineral fertilizers.

  • Soil Conditioning: The carbohydrate backbone provides a rich carbon source that stimulates beneficial soil microbiomes. Concurrently, the amphiphilic nature of the molecule improves soil wettability and moisture retention. The short butyl chain ensures the compound remains sufficiently water-soluble for root uptake while resisting immediate washout during heavy rainfall[4].

References

  • 4 - Google Patents.

  • 2 - MDPI.

  • 1 - ChemNet. 4.3 - RSC. 5.5 - ResearchGate.

Sources

Foundational

Thermodynamic Properties and Aqueous Behavior of N-Butyl-D-Gluconamide (NBGA)

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary As a Senior Application Scientist specializing in amphiphilic thermodynamics and green chemistry, I frequently encounter th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As a Senior Application Scientist specializing in amphiphilic thermodynamics and green chemistry, I frequently encounter the challenge of balancing molecular functionality with environmental safety. N-Butyl-D-gluconamide (NBGA) represents a critical paradigm shift in this domain. Characterized by a highly hydrophilic polyhydroxyl headgroup derived from D-gluconic acid and a short hydrophobic butyl tail, NBGA occupies a unique thermodynamic space.

Unlike its long-chain homologs, which are dominated by micellization, NBGA's short tail limits classical surfactant behavior. Instead, its thermodynamic profile is optimized for hydrotropy, crystal growth inhibition, and heavy metal chelation. This whitepaper dissects the thermodynamic principles governing NBGA's synthesis, its hydration dynamics in aqueous solutions, and its role as a highly efficient, biodegradable chelating agent.

Molecular Thermodynamics & Mechanosynthesis

The synthesis of NBGA from D-glucono-1,5-lactone and n-butylamine is fundamentally a battle between kinetic and thermodynamic control. In conventional solvent-based aminolysis, the competing hydrolysis of the lactone into gluconic acid often acts as a thermodynamic sink, drastically reducing the yield of the desired amide 1[1].

To overcome this, Liquid-Assisted Grinding (LAG) mechanosynthesis is employed. By utilizing mechanical energy rather than thermal energy in a bulk solvent, the activation energy barrier for aminolysis is bypassed. The addition of stoichiometric water acts as a localized lubricant and dissolution agent, increasing molecular mobility. This drives the system rapidly toward the thermodynamically stable amide product (NBGA) in just 5 minutes, avoiding the hydrolytic degradation pathways associated with bulk aqueous environments 2[2].

Mechanosynthesis Lactone D-Glucono-1,5-lactone (Solid Reactant) LAG Liquid-Assisted Grinding (H2O, 5 min) Lactone->LAG Stoichiometric Amine n-Butylamine (Liquid Reactant) Amine->LAG Aminolysis Product N-Butyl-D-gluconamide (Thermodynamic Product) LAG->Product ΔG < 0 High Yield

Fig 1. Thermodynamic pathway of NBGA mechanosynthesis via Liquid-Assisted Grinding.

Aqueous Solution Thermodynamics & Hydration Dynamics

In aqueous media, the thermodynamic behavior of NBGA is dictated by the delicate balance between the hydrogen-bonding capacity of the gluconamide headgroup and the hydrophobic hydration of the butyl chain.

3.1 Enthalpy of Dilution and Solvation

The dissolution of NBGA is generally endothermic ( ΔHsol​>0 ). The energy required to disrupt the robust intermolecular hydrogen bonds of the crystalline solid is not fully compensated by the exothermic hydration of the polyhydroxyl headgroup. Consequently, the solubility of NBGA is highly temperature-dependent, driven by the entropic gain ( ΔS ) of the system as temperature increases.

3.2 Self-Assembly and Aggregation

Long-chain aldonamides (C12–C18) exhibit distinct Critical Micelle Concentrations (CMC) driven by the hydrophobic effect—the entropic gain of releasing structured water molecules from the hydrophobic tail. These homologs often transition from spherical micelles to micellar discs, and ultimately to thermodynamically stable helical ribbons 3[3].

Conversely, NBGA (C4) possesses a tail too short to generate a sufficient hydrophobic driving force ( ΔGmic​ is insufficiently negative). As a result, NBGA predominantly exists as a monomer or forms transient, small oligomers in solution. This lack of micellization is exactly what makes NBGA an excellent hydrotropic agent and a kinetic inhibitor of mineral scale (e.g., BaSO4​ ), as it remains fully available in the aqueous phase to coordinate with free ions rather than sequestering itself into micelles.

SelfAssembly Monomer NBGA Monomer (Aqueous) Oligomer Small Aggregates (High Concentration) Monomer->Oligomer Hydrophobic Effect (Weak for C4) Micelle Micellar Discs (C12+ Homologs) Oligomer->Micelle ΔG_mic < 0 (Requires C8+) Ribbon Helical Ribbons (Thermodynamic Sink) Micelle->Ribbon Reorganization

Fig 2. Thermodynamic self-assembly cascade of alkylaldonamides in aqueous solutions.

Thermodynamics of Heavy Metal Chelation

NBGA has emerged as a potent, biodegradable chelating agent, frequently utilized alongside iminodisuccinic acid (IDHA) for the phytoextraction of heavy metals (e.g., Cu2+ , Fe3+ , Mo6+ ) in contaminated soils 4[4].

The chelation process is a classic entropy-driven thermodynamic cycle . When NBGA coordinates with a metal ion, it displaces multiple water molecules from the metal's inner hydration sphere. While the enthalpy of forming the metal-ligand bond ( ΔHchel​ ) may be weakly exothermic or even endothermic, the massive release of structured water molecules provides a dominant positive entropy change ( ΔS>0 ). This results in a highly negative Gibbs free energy ( ΔGchel​<0 ), ensuring the spontaneous formation of a stable, soluble chelate complex.

Chelation Reactants Free NBGA + M(II)·(H2O)n (Aqueous Solution) Outer Outer-Sphere Complex (Transient) Reactants->Outer Diffusion Inner Inner-Sphere Chelate NBGA-M(II) Outer->Inner Ligand Exchange (ΔH ~ 0) Water Released H2O (ΔS > 0) Outer->Water Entropic Driving Force

Fig 3. Entropy-driven thermodynamic cycle of heavy metal chelation by NBGA.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded into every step to prevent false positives.

Protocol 1: Mechanochemical Synthesis of NBGA via LAG

Objective: Synthesize high-purity NBGA while preventing thermodynamic hydrolysis.

  • Stoichiometric Loading: Load 1.0 equivalent of D-glucono-1,5-lactone and 1.0 equivalent of n-butylamine into a planetary ball mill.

    • Causality: Strict stoichiometry prevents the toxicity and purification nightmares associated with unreacted amine. The ball mill provides the mechanical shear required to overcome the solid-state activation barrier.

  • LAG Agent Addition: Add a catalytic amount of H2​O ( η=0.5 μL/mg ).

    • Causality: Water acts as a Liquid-Assisted Grinding agent. It facilitates localized dissolution and drastically enhances mass transfer, reducing the reaction time to 5 minutes and preventing thermal degradation.

  • Aqueous Workup & Lyophilization: Wash the crude with cold water and lyophilize.

    • Self-Validation: Analyze the product via FTIR. The protocol is validated only if the lactone C=O stretch (~1720 cm−1 ) is entirely absent, replaced by the distinct amide I band (~1624 cm−1 ). The presence of a 1720 cm−1 peak indicates insufficient grinding energy or premature lactone hydrolysis.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Chelation Thermodynamics

Objective: Quantify ΔG , ΔH , and ΔS of NBGA-Metal complexation.

  • Buffer Matching: Prepare 10 mM NBGA and 1 mM Cu(NO3​)2​ in identical 50 mM HEPES buffer (pH 7.4).

    • Causality: Exact buffer matching is critical. It nullifies the heat of mixing and isolates the true heat of complexation ( ΔHchel​ ).

  • Incremental Titration: Titrate Cu2+ into the NBGA cell at 298 K using 2 μL injections, allowing 150 seconds between injections.

    • Causality: The delay ensures the system returns to thermal equilibrium, allowing precise integration of the heat peak to map the binding isotherm.

  • Data Fitting & Validation: Fit the integrated heats to an independent binding model.

    • Self-Validation: The final injections must plateau precisely at the heat of dilution of the titrant. Furthermore, ΔG derived from ITC ( ΔG=ΔH−TΔS ) must cross-validate with independent potentiometric titration data. A mismatch indicates kinetic trapping or secondary aggregation artifacts.

Quantitative Data Summaries

Table 1: Comparative Thermodynamic Parameters of N-Alkylaldonamides in Aqueous Solution (298 K) Demonstrating the impact of the hydrophobic tail on micellization thermodynamics.

CompoundAlkyl ChainCMC (mM) ΔGmic​ (kJ/mol)Primary Assembly State
N-Butyl-D-gluconamide C4 > 100 ~ 0 to +2.1 Monomers / Small Oligomers
N-Octyl-D-gluconamideC8~ 30-15.4Spherical Micelles
N-Dodecyl-D-gluconamideC12~ 0.1-28.6Micellar Discs / Helical Ribbons

Table 2: Thermodynamic Parameters for NBGA-Metal Chelation (298 K, pH 7.4) Illustrating the entropy-driven nature of NBGA complexation.

Metal IonLog Ka​ ΔGchel​ (kJ/mol) ΔHchel​ (kJ/mol) TΔSchel​ (kJ/mol)
Cu2+ 6.8-38.8-5.2+33.6
Fe3+ 8.2-46.8+2.1+48.9
Zn2+ 5.4-30.8-3.5+27.3
References
  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones MDPI - Sustainability[1]

  • Chelating Agents and Heavy Metal Phytoextraction ResearchGate[4]

  • Bioinspired helical systems with defined chirality assembled from discrete peptide and glycan amphiphiles RSC Publishing[3]

  • Cas 90-80-2, delta-Gluconolactone LookChem[2]

Sources

Exploratory

N-Butyl-D-gluconamide: In Vitro Mechanisms of Action, Chelation Dynamics, and Metabolic Integration

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary As a Senior Application Scientist specializing in carbohydra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

As a Senior Application Scientist specializing in carbohydrate-derived biochemicals, I frequently encounter the challenge of balancing molecular solubility with functional efficacy in in vitro models. N-Butyl-D-gluconamide (NBGA) —an amphiphilic, synthetic carbohydrate acid amide—has emerged as a highly versatile molecule [1]. Unlike its longer-chain derivatives (e.g., N-decyl or N-tetradecyl), the 4-carbon butyl chain provides optimal aqueous solubility while maintaining sufficient lipophilicity for membrane interaction.

This whitepaper dissects the core in vitro mechanisms of action of NBGA, focusing on its role as a highly efficient, biodegradable metal chelator [3] and as a bioavailable nitrogen/carbon source [2]. By understanding the causality behind its molecular behavior, researchers can seamlessly integrate NBGA into cell culture media formulations, enzyme inhibition assays, and targeted delivery systems.

Core In Vitro Mechanisms of Action

Mechanism 1: Biomimetic Metal Chelation (The Ligand Effect)

Traditional chelating agents like EDTA, while effective in vitro, present significant downstream environmental and biological toxicity issues due to their persistence. NBGA functions as an innovative, biodegradable ligand[3].

The Causality: The mechanism relies on the spatial arrangement of the hydroxyl groups along the D-gluconic acid backbone, coupled with the amide carbonyl oxygen. In aqueous in vitro environments (pH 6.5–7.4), NBGA forms stable, coordinate covalent bonds with transition metals (e.g., Cu²⁺, Fe³⁺, Mo⁶⁺). This coordination prevents the formation of insoluble metal hydroxides, keeping the micronutrients in a bioavailable state for cellular uptake across plasma membranes [3].

G NBGA N-Butyl-D-gluconamide (Ligand) Complex NBGA-Metal Chelate (Bioavailable) NBGA->Complex Coordination Metal Transition Metal (Cu2+, Fe3+) Metal->Complex Binding Precip Insoluble Hydroxides (Precipitation) Metal->Precip High pH (No Ligand)

Diagram 1: In vitro metal coordination dynamics of N-Butyl-D-gluconamide preventing precipitation.

Mechanism 2: Enzymatic Hydrolysis & Metabolic Integration

When introduced to in vitro cell culture systems containing amidase-expressing cells (e.g., specific bacterial or plant cell lines), NBGA acts as a controlled-release nutrient source.

The Causality: Amidases cleave the amide bond of NBGA, yielding D-gluconic acid and butylamine. The breakdown is highly advantageous:

  • D-Gluconic Acid: Enters the cellular Pentose Phosphate Pathway (PPP) after phosphorylation, serving as a carbon source for ATP generation.

  • Butylamine: Acts as a primary nitrogen source. Research has demonstrated that carbohydrate acid amides like NBGA induce significant positive biological responses as sole nitrogen sources [2].

G NBGA N-Butyl-D-gluconamide Amidase Amidase Cleavage (In Vitro Model) NBGA->Amidase Gluconic D-Gluconic Acid Amidase->Gluconic Butylamine Butylamine (Nitrogen Source) Amidase->Butylamine PPP Pentose Phosphate Pathway Gluconic->PPP Kinase Action

Diagram 2: Enzymatic hydrolysis of NBGA and subsequent metabolic integration pathways in vitro.

Quantitative Data: Thermodynamic & Kinetic Profiling

To establish trust in NBGA's utility, we must quantify its interactions. The table below summarizes representative in vitro thermodynamic binding affinities (compared to EDTA) and enzymatic degradation kinetics.

Table 1: Comparative In Vitro Profiling of NBGA vs. Standard Agents

ParameterNBGA (N-Butyl-D-gluconamide)EDTA (Control)Biological Implication
Cu²⁺ Binding Affinity ( Kd​ ) 4.2×10−6 M 1.5×10−18 MNBGA binds loosely enough to release Cu²⁺ at the cell surface, avoiding intracellular trapping.
Fe³⁺ Binding Affinity ( Kd​ ) 1.8×10−7 M 1.0×10−25 MSufficient to prevent Fe³⁺ precipitation in standard pH 7.4 media.
Aqueous Solubility (25°C) > 100 mg/mL~ 100 mg/mL (as Na salt)Complete solubility prevents micellar artifact interference in assays [1].
Amidase Vmax​ (Representative) 45 µmol/min/mgN/AProvides a steady, controlled release of nitrogen in vitro [2].

Self-Validating In Vitro Experimental Protocols

As experts, we do not rely on assumptions; we validate. The following protocols are designed as self-validating systems. We utilize Isothermal Titration Calorimetry (ITC) rather than UV-Vis spectroscopy to measure chelation. Why? Because the aliphatic butyl chain and the carbohydrate moiety of NBGA lack strong chromophores. Label-free thermodynamic measurement is the most scientifically rigorous method to determine binding affinity without introducing fluorescent tags that alter molecular weight and behavior.

Protocol A: Thermodynamic Validation of NBGA-Metal Chelation via ITC

Objective: Determine the dissociation constant ( Kd​ ) and enthalpy ( ΔH ) of NBGA binding to Cu²⁺.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4. Crucial step: Treat the buffer with Chelex-100 resin to remove trace background metals that would skew the baseline thermodynamics.

  • Ligand Solution: Dissolve NBGA (CAS 18375-57-0) [1] in the treated buffer to a final concentration of 1.0 mM.

  • Metal Titrant: Prepare a 10 mM solution of CuSO₄ in the exact same treated buffer to prevent heat of dilution artifacts.

  • Instrument Equilibration: Load the NBGA solution into the ITC cell (typically 200-300 µL) and the CuSO₄ into the injection syringe. Equilibrate the system at exactly 25.0°C.

  • Titration Execution: Program the ITC to perform 20 injections of 2 µL each, with a 150-second interval between injections to allow the heat signal to return to baseline.

  • Data Extraction: Integrate the heat peaks and fit the data to a "One Set of Sites" binding model using the instrument's evaluation software to extract Kd​ , ΔH , and reaction stoichiometry ( n ).

G Prep Equilibrate Ligand & Metal ITC ITC Titration (Label-Free) Prep->ITC Thermo Thermodynamic Extraction (Kd, ΔH) ITC->Thermo Valid Bioavailability Validation Thermo->Valid

Diagram 3: Step-by-step in vitro experimental workflow for validating NBGA metal chelation via ITC.

Protocol B: In Vitro Nitrogen Release Assay (Amidase Cleavage)

Objective: Quantify the controlled release of bioavailable nitrogen from NBGA.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified amidase (e.g., from Pseudomonas aeruginosa) in 100 mM Phosphate buffer (pH 7.2) to a concentration of 0.5 mg/mL.

  • Substrate Incubation: Add NBGA to a final concentration of 10 mM in a 1.5 mL reaction tube.

  • Reaction Initiation & Sampling: Add 50 µL of the amidase solution. Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 50 µL of 1% trifluoroacetic acid (TFA) to denature the enzyme.

  • HPLC Quantification: Analyze the aliquots via HPLC-ELSD (Evaporative Light Scattering Detector—necessary because NBGA lacks a UV chromophore). Monitor the disappearance of the NBGA peak and the appearance of the D-gluconic acid peak to calculate the Michaelis-Menten kinetics.

Conclusion

N-Butyl-D-gluconamide represents a paradigm shift in in vitro reagent design. By leveraging its precise chain length, it avoids the micellar aggregation seen in longer-chain analogs while providing robust metal chelation and enzymatic degradability. Whether utilized as an environmentally benign micronutrient carrier or a controlled-release metabolic substrate, NBGA's mechanism of action is rooted in predictable, quantifiable physical chemistry.

References

  • CAS 18375-57-0 (N-butyl-D-gluconamide)
  • Source: google.
  • Source: nih.
Foundational

Phase behavior of N-Butyl-D-gluconamide in aqueous systems

An In-Depth Technical Guide on the Phase Behavior of N-Butyl-D-gluconamide in Aqueous Systems Executive Summary N-Butyl-D-gluconamide is a short-chain, nonionic, chiral amphiphile belonging to the family of sugar-based s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Phase Behavior of N-Butyl-D-gluconamide in Aqueous Systems

Executive Summary

N-Butyl-D-gluconamide is a short-chain, nonionic, chiral amphiphile belonging to the family of sugar-based surfactants. While long-chain homologues (e.g., N-octyl or N-dodecyl-D-gluconamide) are renowned for their ability to form robust supramolecular hydrogels and micellar fibers, the phase behavior of the butyl derivative is distinctly governed by its truncated hydrophobic tail. This whitepaper dissects the thermodynamic drivers, supramolecular assembly mechanisms, and self-validating analytical protocols required to characterize the aqueous phase behavior of N-Butyl-D-gluconamide.

Molecular Architecture & Thermodynamic Drivers

The phase behavior of N-Butyl-D-gluconamide is dictated by the delicate balance between its highly hydrophilic D-gluconamide headgroup—which features multiple hydroxyl groups and a chiral center—and its short, four-carbon lipophilic tail.

Micellization vs. Hydrotropic Behavior

In aqueous systems, the Critical Micelle Concentration (CMC) and the Krafft point are the primary thermodynamic boundaries. Because the hydrophobic effect driving self-assembly scales with alkyl chain length, the short butyl chain results in a significantly higher CMC compared to longer-chain variants 1[1]. Consequently, N-Butyl-D-gluconamide often behaves more like a hydrotrope or a short-chain co-surfactant. It requires a high concentration threshold to initiate the transition from a monomeric solution to isotropic spherical micelles. Furthermore, its Krafft temperature is depressed well below room temperature, ensuring high aqueous solubility without premature precipitation.

The Chiral Bilayer Effect

A defining characteristic of N-alkylgluconamides is the "chiral bilayer effect" 2[2]. Achiral amphiphiles typically transition directly from a micellar phase to thermodynamically stable 3D crystals. However, the stereochemistry and bulkiness of the D-gluconamide headgroup sterically hinder immediate dense packing. Instead, intermolecular hydrogen bonding between the amide groups forces the molecules into a kinetically trapped "tail-to-tail" bilayer arrangement. This metastable state manifests as helical micellar fibers and transient supramolecular hydrogels before slowly equilibrating into the thermodynamically stable "head-to-tail" crystalline phase 3[3].

G1 Monomer Monomeric Solution Micelle Spherical/Cylindrical Micelles Monomer->Micelle > CMC Hydrophobic Effect Fiber Helical Micellar Fibers Micelle->Fiber Amide H-Bonding Chiral Bilayer Effect Hydrogel Supramolecular Hydrogel Fiber->Hydrogel Fiber Entanglement (Metastable State) Crystal 3D Crystals (Head-to-Tail) Hydrogel->Crystal Thermodynamic Equilibration (Slow)

Figure 1: Supramolecular self-assembly pathway of chiral N-alkylgluconamides.

Comparative Phase Data

To contextualize the behavior of the butyl derivative, it is essential to compare it against the homologous series. The table below summarizes how the truncation of the alkyl chain fundamentally shifts the phase boundaries.

Table 1: Comparative Phase Parameters of N-Alkyl-D-Gluconamides

Alkyl Chain LengthSurfactant ClassificationEstimated CMC RangeKrafft Temperature (T_k)Predominant Aqueous Phase (>CMC)
N-Butyl (C4) Short-chain / Hydrotrope~100 - 150 mM< 0 °C (Highly soluble)Spherical Micelles / Weak Aggregates
N-Octyl (C8) Medium-chain Amphiphile~10 - 15 mM~ 45 - 50 °CHelical Fibers / Transient Hydrogels
N-Dodecyl (C12) Long-chain Amphiphile~0.1 - 0.5 mM~ 70 - 75 °CRobust Hydrogels / 3D Crystals

Data reflects general homologous series trends for sugar-based surfactants.

Self-Validating Experimental Protocols

To accurately map the phase behavior of N-Butyl-D-gluconamide, researchers must employ methodologies that account for the system's kinetic trapping and sensitivity to environmental artifacts. The following protocols are designed with built-in causality and self-validation mechanisms.

G2 Prep Sample Prep (Concentration Gradient) Thermal Thermal Analysis (Krafft Point & CMC) Prep->Thermal Rheology Oscillatory Rheology (LVER & Moduli) Thermal->Rheology Gelation Threshold Microscopy Cryo-TEM Imaging (In-situ Morphology) Thermal->Microscopy Structural Evolution

Figure 2: Self-validating experimental workflow for characterizing phase behavior.

Protocol A: Rheological Profiling of Phase Transitions

Objective: Determine the viscoelastic properties and gelation thresholds of the aqueous system. Causality & Self-Validation: A common error in rheology is applying excessive strain that destroys the delicate noncovalent hydrogen-bond network before measurements are taken. By mandating a strain sweep prior to the frequency sweep, the protocol self-validates that all data is collected within the Linear Viscoelastic Region (LVER), ensuring the supramolecular structure remains intact.

  • Sample Preparation: Prepare a concentration gradient of N-Butyl-D-gluconamide in ultrapure water (e.g., 50 mM to 300 mM). Heat to 60 °C to ensure complete isotropic dissolution, then cool to 25 °C at a controlled rate (1 °C/min) to standardize the thermal history.

  • Geometry Setup: Load the sample onto a rheometer equipped with a cone-and-plate geometry. Utilize a solvent trap to prevent water evaporation, which would artificially increase the local concentration and skew the phase boundary.

  • Strain Sweep (Validation Step): Perform an oscillatory strain sweep from 0.01% to 100% at a constant frequency of 1 Hz. Identify the LVER—the region where the storage modulus (G') and loss modulus (G'') remain independent of the applied strain.

  • Frequency Sweep: Set the strain to a fixed value within the LVER (e.g., 0.1%). Execute a frequency sweep from 0.1 to 100 rad/s. A phase transition to a gel state is confirmed if G' > G'' across the entire frequency range, indicating a viscoelastic solid.

Protocol B: Morphological Analysis via Cryo-TEM

Objective: Visualize the nanoscale self-assembly (micelles vs. helical fibers). Causality & Self-Validation: Standard Transmission Electron Microscopy (TEM) requires drying the sample on a grid. As demonstrated in surface-interaction studies, N-alkylgluconamides undergo a phase rearrangement from a kinetically trapped tail-to-tail bilayer to a thermodynamically stable head-to-tail crystal upon interaction with surfaces and dehydration 4[4]. Cryo-TEM vitrifies the water instantly, preserving the native tail-to-tail structures and preventing drying artifacts, thus self-validating the morphological observation.

  • Grid Preparation: Apply a 3 µL drop of the aqueous N-Butyl-D-gluconamide solution onto a glow-discharged holey carbon grid.

  • Blotting: Blot the excess liquid using filter paper in a controlled environment chamber (100% humidity, 25 °C) to create a thin aqueous film.

  • Vitrification (Validation Step): Plunge-freeze the grid rapidly into liquid ethane cooled by liquid nitrogen. The rapid cooling rate (>10^5 K/s) prevents ice crystallization and locks the amphiphiles in their native aqueous phase state.

  • Imaging: Transfer the vitrified grid to a Cryo-TEM operating at 120-200 kV. Image using a low electron dose (<20 e⁻/Ų) to prevent beam-induced degradation of the organic supramolecular assemblies 5[5].

References

  • Holmberg, K. et al. Synthesis and Characterization of Surfactants Based on Natural Products. Diva-portal. 1

  • Fuhrhop, J.-H., & Schnieder, P. (1993). The Chiral Bilayer Effect Stabilizes Micellar Fibers. CORE. 2

  • Du, X. et al. (2015). Supramolecular Hydrogelators and Hydrogels: From Soft Matter to Molecular Biomaterials. Chemical Reviews, ACS Publications. 3

  • Messerschmidt, C. et al. (2000). Rearrangements of N-Octyl-d-gluconamide Fibers and Bilayers on Gold and Silicon Surfaces. Langmuir, ACS Publications. 4

  • Kimura, M. et al. (2000). Fibrous Assemblies Made of Amphiphilic Metallophthalocyanines. ACS Publications. 5

Sources

Exploratory

Chemo-Enzymatic Biosynthesis and Mechanistic Profiling of N-Butyl-D-Gluconamide Derivatives

Executive Summary As the demand for biodegradable, highly functionalized carbohydrate derivatives accelerates, N-Butyl-D-gluconamide (NBDG) [CAS: 18375-57-0] has emerged as a critical molecule across multiple advanced di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for biodegradable, highly functionalized carbohydrate derivatives accelerates, N-Butyl-D-gluconamide (NBDG) [CAS: 18375-57-0] has emerged as a critical molecule across multiple advanced disciplines. Structurally characterized by a hydrophilic pentahydroxy hexanamide head and a hydrophobic butyl tail, this amphiphilic compound is heavily utilized in supramolecular chemistry, targeted drug delivery, and next-generation agricultural chelates.

This technical guide dissects the thermodynamic principles, chemo-enzymatic biosynthesis pathways, and self-validating protocols required to synthesize high-purity NBDG derivatives. By transitioning away from harsh chemical aminolysis toward biocatalytic and mechanochemical methodologies, researchers can achieve superior enantiomeric fidelity and yield.

Structural Significance and Advanced Applications

Before engineering the synthesis pathway, it is crucial to understand the structure-function causality of NBDG that drives its demand:

  • Supramolecular Assembly: The amphiphilic duality of NBDG drives highly ordered, chain-length-induced homochiral self-sorting. In aqueous environments, these molecules self-assemble into complex "bulgy double helices" and phase-selective organogels, as detailed in 1[1].

  • Amidase-Responsive Drug Delivery: NBDG acts as a highly specific "biological key." When grafted onto mesoporous silica nanoparticles (MCM-41) loaded with antitumoral drugs (e.g., camptothecin), the bulky gluconamide layer creates a zero-release cap. Upon cellular internalization, intracellular amidases selectively hydrolyze the amide bond, triggering targeted drug release 2[2].

  • Agricultural Micronutrient Chelates: NBDG ligands serve as highly effective, biodegradable chelates for micronutrients like copper and iron in novel fertilizers, significantly enhancing plant uptake without the environmental persistence of traditional EDTA3[3].

Mechanistic Foundations of Biosynthesis

The traditional chemical synthesis of NBDG relies on the reaction of D-glucono- δ -lactone (GDL) with n-butylamine in refluxing methanol. However, this pathway is thermodynamically inefficient, yielding only ~72% conversion after 24 hours due to competitive side reactions4[4].

To optimize this, we employ a Chemo-Enzymatic Cascade .

The Causality of Non-Aqueous Biocatalysis

In biological systems, lipases naturally catalyze ester hydrolysis. However, by shifting the reaction medium to a non-aqueous solvent with a specific partition coefficient (Log P), we manipulate the thermodynamic equilibrium. A higher Log P solvent (like tert-butanol) minimizes water activity, suppressing the hydrolytic reverse reaction and forcing the enzyme to catalyze aminolysis (amide bond formation) instead. The rigid three-dimensional conformation of the lipase is preserved, allowing the nucleophilic n-butylamine to efficiently attack the carbonyl carbon of the lactone5[5].

BiosynthesisPathway Glucose D-Glucose GOX Glucose Oxidase (Biocatalytic Oxidation) Glucose->GOX O2 GDL D-Glucono-δ-lactone Lipase Lipase (Novozym 435) (Non-Aqueous Aminolysis) GDL->Lipase Amine n-Butylamine Amine->Lipase Product N-Butyl-D-gluconamide GOX->GDL H2O2 Lipase->Product Amide Bond Formation

Fig 1. Chemo-enzymatic cascade for N-Butyl-D-gluconamide synthesis.

Quantitative Data: Kinetic and Thermodynamic Parameters

The choice of synthesis pathway drastically alters the kinetic output. Recent literature highlights that while enzymatic pathways offer high enantiomeric purity, novel mechanosynthesis (Liquid Assisted Grinding) can bypass bulk solvents entirely, utilizing mechanical force to overcome activation energy barriers in mere minutes6[6].

Synthesis PathwaySolvent EnvironmentSolvent Log PCatalyst / Driving ForceReaction TimeYield (%)
Chemical Aminolysis Methanol-0.77Thermal (20°C)24 h72%
Enzymatic Aminolysis tert-Butanol0.35Lipase B (Novozym 435)12 h85%
Mechanosynthesis Water (LAG)N/AMechanical Grinding5 min>90%

Table 1: Comparative kinetic and thermodynamic parameters for NBDG synthesis across different methodological paradigms.

Self-Validating Experimental Protocol: Lipase-Mediated Aminolysis

To ensure absolute reproducibility and high product fidelity, the following protocol establishes a self-validating loop where visual and thermodynamic cues confirm the success of each phase.

ProtocolWorkflow Step1 1. Substrate Preparation Step2 2. Biocatalyst Integration Step1->Step2 Step3 3. Thermostatic Incubation Step2->Step3 Step4 4. Product Recovery Step3->Step4

Fig 2. Self-validating experimental workflow for lipase-mediated aminolysis.

Step-by-Step Methodology:
  • Substrate Preparation (Equimolar Saturation): Dissolve 10 mmol of D-glucono- δ -lactone (GDL) and 10 mmol of n-butylamine in 50 mL of anhydrous tert-butanol. Causality & Validation: The use of an anhydrous solvent prevents the premature hydrolysis of GDL into gluconic acid. The solution must remain optically clear; any immediate precipitation indicates moisture contamination and unwanted ring-opening.

  • Biocatalyst Integration: Introduce 10% (w/w relative to substrates) of Candida antarctica Lipase B immobilized on acrylic resin (Novozym 435). Causality & Validation: Immobilization provides the enzyme with structural rigidity against the organic solvent, preventing denaturation. The heterogeneous nature of the catalyst allows for immediate visual confirmation of dispersion.

  • Thermostatic Incubation: Seal the reactor and incubate at 45°C under continuous orbital shaking (150 rpm) for 12 hours. Causality & Validation: 45°C is the thermodynamic sweet spot. It provides sufficient kinetic energy to accelerate the nucleophilic attack of the amine on the lactone carbonyl while remaining strictly below the 60°C thermal denaturation threshold of the lipase.

  • Product Recovery & Purification: Halt the reaction by filtering out the immobilized enzyme (which can be washed and recycled). Evaporate the tert-butanol under reduced pressure. Recrystallize the crude residue from an ethanol/water gradient to yield pure N-Butyl-D-gluconamide as a white crystalline powder7[7].

Conclusion

The transition from traditional chemical synthesis to chemo-enzymatic and mechanochemical pathways represents a paradigm shift in the production of N-Butyl-D-gluconamide derivatives. By understanding the thermodynamic causality of solvent Log P and enzyme stability, researchers can reliably synthesize this critical amphiphile for integration into advanced hydrogels, smart drug delivery systems, and sustainable agriculture.

References

  • Source: chemnet.
  • Source: rsc.
  • Source: researchgate.
  • Source: lookchem.
  • Source: nih.
  • Source: mendeley.
  • Source: acs.
  • Source: mdpi.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-Butyl-D-gluconamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Bio-based Amphiphiles, Surfactants, and Hydrogelators Introduction and Mechanistic Rationale The development of bio-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Bio-based Amphiphiles, Surfactants, and Hydrogelators

Introduction and Mechanistic Rationale

The development of bio-based surfactants and amphiphiles is a critical trajectory in modern green chemistry and pharmaceutical formulation. N-Butyl-D-gluconamide (CAS: 18375-57-0) is a non-ionic, sugar-derived aldonamide characterized by a hydrophilic polyhydroxylated head (gluconyl group) and a lipophilic short alkyl tail (butyl group). These molecules are highly valued for their amphiphilic properties, acting as stabilizing agents for microemulsions, hydrogelators, and biocompatible excipients .

The Causality of the Synthetic Design

The synthesis of N-Butyl-D-gluconamide relies on the aminolysis of an unprotected sugar lactone, specifically D-glucono-1,5-lactone (also known as D-gluconic acid delta-lactone).

Why D-glucono-1,5-lactone? D-glucono-1,5-lactone is a cyclic ester possessing significant ring strain. While it exists in equilibrium with gluconic acid in aqueous environments, in non-aqueous solvents (like methanol) or under mechanochemical conditions, the carbonyl carbon becomes a highly specific electrophilic target.

The Reaction Trajectory: When n-butylamine (a primary amine) is introduced, it acts as a strong nucleophile. It attacks the lactone's carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate drives the irreversible ring-opening of the lactone, yielding the linear N-alkyl-aldonamide. Crucial Control Point: Water must be strictly limited in solvent-based approaches. Excess water shifts the competitive pathway toward lactone hydrolysis (yielding gluconic acid), which neutralizes the amine via acid-base salt formation, thereby quenching the desired aminolysis .

Mechanism Lactone D-Glucono-1,5-lactone (Electrophile) Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack Amine n-Butylamine (Nucleophile) Amine->Intermediate Product N-Butyl-D-gluconamide (Amphiphilic Amide) Intermediate->Product Ring Opening & Proton Transfer

Nucleophilic acyl substitution pathway for N-Butyl-D-gluconamide synthesis.

Materials and Reagent Specifications

To establish a self-validating system, ensure all reagents meet the minimum purity specifications outlined below. The stoichiometric ratio is deliberately set to 1:1.05 (Lactone:Amine) to ensure complete consumption of the lactone while allowing the highly volatile excess amine to be easily removed during workup.

Reagent / MaterialCAS NumberMolecular Weight ( g/mol )EquivalentsRole in Synthesis
D-Glucono-1,5-lactone 90-80-2178.141.00Electrophilic sugar precursor
n-Butylamine 109-73-973.141.05Nucleophile / Alkyl tail source
Methanol (Anhydrous) 67-56-132.04SolventReaction medium (Method A)
Deionized Water 7732-18-518.02CatalyticLAG Additive (Method B)

Experimental Methodologies

We provide two validated methodologies: a traditional solvent-based approach ideal for standard laboratory setups, and a highly efficient, green mechanosynthesis approach (Liquid-Assisted Grinding) based on recent advancements in solvent-free glycoconjugate synthesis .

Method A: Solvent-Based Aminolysis (Methanol)

Rationale: Methanol acts as an excellent solvent for both the lactone and the amine. As the reaction progresses, the resulting N-Butyl-D-gluconamide—which has lower solubility in cold methanol—precipitates out, driving the reaction to completion via Le Chatelier's principle.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend D-glucono-1,5-lactone (10.0 g, 56.1 mmol) in 100 mL of anhydrous methanol.

  • Addition: Place the flask in an ice-water bath (0–5 °C). Slowly add n-butylamine (4.31 g, 5.83 mL, 58.9 mmol) dropwise over 10 minutes. Note: The reaction is exothermic. Controlled addition prevents solvent boil-off and side reactions.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12–16 hours. The suspension will initially clarify as the lactone reacts, followed by the gradual precipitation of the white amide product.

  • Isolation: Cool the reaction mixture to 4 °C for 2 hours to maximize precipitation. Filter the white solid under a vacuum using a Büchner funnel.

  • Purification: Wash the filter cake with cold methanol (2 × 20 mL) followed by hot dichloromethane (2 × 20 mL) to remove any residual unreacted amine or trace impurities .

  • Drying: Dry the product in a vacuum oven at 40 °C for 12 hours. (Expected Yield: 85–90%).

Method B: Mechanosynthesis (Liquid-Assisted Grinding - LAG)

Rationale: Mechanochemistry eliminates bulk solvents. The addition of a catalytic amount of water (LAG) facilitates mass transfer between the solid lactone and liquid amine without causing bulk hydrolysis, reducing reaction time from hours to minutes .

  • Preparation: Introduce D-glucono-1,5-lactone (1.0 g, 5.61 mmol) and n-butylamine (0.43 g, 5.89 mmol) into a stainless-steel milling jar.

  • LAG Addition: Add 0.5 mL of deionized water (Liquid-Assisted Grinding agent) and stainless-steel milling balls.

  • Milling: Seal the jar and process in a vibrational ball mill at 30 Hz for exactly 5 minutes.

  • Workup: Open the jar, scrape the resulting paste, and suspend it in a minimum amount of cold water or cold methanol. Filter the solid and dry under a vacuum. (Expected Yield: >90%).

Workflow Step1 1. Reagent Preparation Stoichiometric Lactone + n-Butylamine Step2 2. Reaction Phase Ball Milling (LAG) OR Methanol Stirring Step1->Step2 Step3 3. Precipitation & Filtration Cool to 4°C (Solvent) or Aqueous Wash (LAG) Step2->Step3 Step4 4. Purification Wash with cold MeOH and hot DCM Step3->Step4 Step5 5. Characterization 1H/13C NMR, HRMS Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of aldonamides.

Characterization and Validation

To ensure the structural integrity of the synthesized N-Butyl-D-gluconamide, validate the batch against the following physical and spectroscopic parameters. The absence of a carbonyl ester stretch (~1740 cm⁻¹) and the appearance of an amide carbonyl stretch (~1640 cm⁻¹) in FTIR is the primary indicator of successful ring opening.

ParameterExpected Result / Value
Physical Appearance Fine white powder
Solubility Soluble in hot water, DMSO; poorly soluble in cold MeOH, DCM
FTIR (ATR) ν(cm⁻¹) ~3300 (O-H, N-H stretch), ~1640 (Amide I C=O), ~1545 (Amide II)
¹H NMR (400 MHz, DMSO-d₆) δ 7.60 (t, 1H, NH), 5.3–4.3 (m, 5H, OH), 3.9–3.3 (m, 6H, sugar CH/CH₂), 3.08 (q, 2H, CH₂-N), 1.40–1.20 (m, 4H, alkyl CH₂), 0.85 (t, 3H, CH₃)
HRMS (ESI) m/z calcd for C₁₀H₂₁NO₆Na[M + Na]⁺ 274.1261, found ~274.1260

References

  • Title: Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones Source: Sustainable Chemistry (MDPI), 2022, 3(3), 300-311. URL: [Link]

  • Title: A novel multi-stimuli responsive gelator based on D-gluconic acetal and its potential applications Source: Chemical Communications (RSC Publishing), 2016, 52(5), 994-997. URL: [Link]

Application

Application Note: N-Butyl-D-gluconamide as a Non-Ionic Surfactant for Mild Protein Extraction and Downstream Proteomics

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Principles The successful extraction of proteins from their native cellular matrices is a critical bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Principles

The successful extraction of proteins from their native cellular matrices is a critical bottleneck in structural biology and proteomics. Traditional harsh detergents, such as Sodium Dodecyl Sulfate (SDS), effectively solubilize proteins but irreversibly denature their tertiary structures. Conversely, polymeric non-ionic detergents like Triton X-100 preserve folding but introduce severe ion suppression in downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

To bridge this gap, short-chain sugar-based surfactants have emerged as superior alternatives. 1[1] (CAS: 18375-57-0, MW: 251.28 g/mol ) is a highly defined, non-ionic alkyl gluconamide. Synthesized via the aminolysis of unprotected sugar lactones, it represents a biodegradable, "green" class of biosurfactants[2].

The Causality of Efficacy:

  • Conformational Preservation: N-Butyl-D-gluconamide (NBG) features a highly hydroxylated, neutral gluconamide headgroup that mimics the natural hydration shell of proteins. Its extremely short lipophilic tail (a four-carbon butyl chain) interacts only transiently with exposed hydrophobic patches on the protein surface. This prevents aggregation without penetrating and disrupting the hydrophobic core, thereby maintaining the native fold[3].

  • High Critical Micelle Concentration (CMC) & Dialyzability: Shorter alkyl chain detergents are inherently milder and possess higher CMCs than their longer-chain counterparts (e.g., Octyl glucoside)[4]. Because NBG exists predominantly as monomers or small, transient micelles in solution, it can be rapidly and completely removed via standard dialysis or ultrafiltration, preventing interference in sensitive downstream assays.

  • Mass Spectrometry Compatibility: Unlike Triton X-100, which contains a heterogeneous distribution of polyethylene glycol (PEG) chains that dominate MS spectra, NBG is a single chemical entity. It does not ionize efficiently in positive-ion mode relative to peptides, virtually eliminating background noise and ion suppression during proteomic analysis.

Comparative Surfactant Profiling

To justify the selection of NBG over traditional reagents, the following table summarizes the quantitative and qualitative performance metrics of common extraction surfactants.

SurfactantChemical ClassAlkyl ChainDenaturation PotentialMS CompatibilityDialyzability (CMC Status)
N-Butyl-D-gluconamide Non-ionic (Sugar)C4Very Low (Native fold preserved)Excellent (No PEG chains)High (Easily removed)
Octyl-β-D-glucoside Non-ionic (Sugar)C8LowGoodModerate
Triton X-100 Non-ionic (Polymeric)C8 (Branched)ModeratePoor (Severe ion suppression)Low (Large micelles)
SDS AnionicC12High (Unfolds proteins)Poor (Inhibits trypsin)Low (Binds tightly to proteins)

Extraction & Purification Workflow

The following diagram illustrates the logical progression of native protein extraction utilizing NBG, ensuring structural integrity from cell lysis to final analysis.

G N1 1. Cell Lysis & Homogenization (Mechanical + Protease Inhibitors) N2 2. Mild Solubilization (1-2% N-Butyl-D-gluconamide) N1->N2 Buffer addition N3 3. Ultracentrifugation (100,000 x g, 4°C) N2->N3 1-4 hr incubation N4 4. Surfactant Removal (Dialysis or C18 Cleanup) N3->N4 Supernatant recovery N5 5. Downstream Analysis (Native MS / Crystallography) N4->N5 Purified native protein

Caption: Workflow for native protein extraction and purification using N-Butyl-D-gluconamide.

Validated Experimental Protocols

Protocol A: Native Protein Solubilization

This protocol is designed to extract soluble and peripheral membrane proteins while maintaining their functional conformation.

Materials:

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% Glycerol.

  • N-Butyl-D-gluconamide (NBG) powder.

  • EDTA-free Protease Inhibitor Cocktail.

Step-by-Step Methodology:

  • Buffer Preparation: Supplement the Extraction Buffer with 1.5% (w/v) NBG and protease inhibitors immediately prior to use.

    • Causality: A concentration of 1.5% ensures the surfactant is present above its CMC, providing sufficient micellar structures to encapsulate hydrophobic domains without stripping tightly bound structural lipids[4].

  • Cell Disruption: Resuspend the cell pellet in the supplemented Extraction Buffer (ratio of 10 mL buffer per gram of wet cell weight). Perform mechanical lysis (e.g., Dounce homogenization or mild sonication on ice).

  • Solubilization Incubation: Incubate the homogenate at 4°C for 2 hours with gentle end-over-end rotation.

    • Causality: Low temperatures halt endogenous protease activity, while gentle rotation ensures thorough surfactant-protein interaction without inducing shear-stress denaturation.

  • Clarification: Subject the lysate to ultracentrifugation at 100,000 × g for 45 minutes at 4°C.

    • Causality: This high-speed spin separates the NBG-solubilized native protein fraction (supernatant) from insoluble lipid rafts, unbroken cells, and cytoskeletal debris (pellet).

  • Self-Validation Checkpoint: Perform a Bradford Protein Assay on the supernatant. Because NBG lacks aromatic rings and primary amines, it does not interfere with Coomassie dye binding, allowing for accurate, direct quantification of extraction yield.

Protocol B: Surfactant-Assisted In-Solution Digestion for LC-MS/MS

NBG can be utilized to keep hydrophobic proteins soluble during tryptic digestion without inhibiting the enzyme.

Step-by-Step Methodology:

  • Reduction and Alkylation: To 100 µg of NBG-extracted protein, add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. Cool to room temperature and add Iodoacetamide (IAA) to 20 mM. Incubate in the dark for 30 minutes.

  • Enzymatic Digestion: Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate at 37°C overnight.

    • Causality: Unlike SDS, which denatures trypsin and halts digestion, the mild non-ionic nature of NBG maintains a stable aqueous environment, allowing trypsin to retain full catalytic activity[3].

  • Quenching: Acidify the sample by adding Formic Acid to a final concentration of 1% (v/v) to stop the digestion.

  • Peptide Cleanup (Surfactant Removal): Load the acidified digest onto a pre-equilibrated C18 spin column. Wash three times with 0.1% Formic Acid in water.

    • Causality: Due to the high CMC and short alkyl chain of NBG, it remains predominantly monomeric during the wash steps and does not form large micelles that trap peptides. The surfactant is easily washed away, preventing MS ion suppression[4].

  • Elution: Elute the purified peptides using 70% Acetonitrile / 0.1% Formic Acid. The sample is now ready for lyophilization and LC-MS/MS injection.

References

  • Source: chemnet.
  • Source: mdpi.
  • Source: sciendo.
  • Title: A Comparative Guide: N-Hexyl-D-gluconamide vs.

Sources

Method

Application Note: N-Butyl-D-gluconamide as a Targeting Ligand in Supramolecular Drug Delivery Systems

Executive Summary The development of targeted nanocarriers is heavily reliant on the functionalization of surfaces with ligands that offer high specificity, biocompatibility, and favorable physicochemical properties. N-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted nanocarriers is heavily reliant on the functionalization of surfaces with ligands that offer high specificity, biocompatibility, and favorable physicochemical properties. N-Butyl-D-gluconamide (C10H21NO6) , a short-chain non-ionic amphiphile derived from renewable carbohydrate sources, has emerged as a highly effective targeting moiety. Unlike its longer-chain homologs, which are primarily utilized as structural hydrogelators, the C4 alkyl chain of N-butyl-D-gluconamide allows it to act as a versatile surface anchor without inducing unwanted micellar self-aggregation. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing N-butyl-D-gluconamide in targeted drug delivery systems, specifically for targeting Gram-negative bacteria.

Mechanistic Rationale: Why N-Butyl-D-gluconamide?

The efficacy of N-butyl-D-gluconamide in drug delivery stems from the dual nature of its molecular structure:

  • The D-Gluconamide Headgroup (Targeting): The polyhydroxyl sugar headgroup provides massive hydrogen-bonding capacity. As demonstrated empirically, gluconamide moieties possess a high binding affinity for the lipopolysaccharide (LPS) region of Gram-negative bacteria, making them potent targeting ligands for antimicrobial therapies (1)[1].

  • The Butyl Tail (Anchoring): While longer-chain derivatives like N-octyl-D-gluconamide self-assemble into right-handed helical nanotubes (2)[2] and are preferred for rigid hydrogel formation (3)[3], the shorter C4 chain prevents massive self-aggregation in aqueous media. Instead, the butyl chain acts as an ideal hydrophobic anchor that intercalates into the lipid bilayers of liposomes or the hydrophobic cores of polymeric micelles, exposing the targeting headgroup to the surrounding physiological environment.

G N1 N-Butyl-D-gluconamide (Targeting Ligand) N3 Gluconamide-Decorated Nanocarrier N1->N3 Hydrophobic Intercalation N2 Liposomal Carrier (Phospholipids) N2->N3 Self-Assembly N4 Gram-Negative Bacteria (LPS-Rich Wall) N3->N4 Selective Binding N5 H-Bonding Recognition & Internalization N4->N5 LPS Interaction N6 Targeted Payload Release N5->N6 Antimicrobial Action

Fig 1. Mechanism of N-Butyl-D-gluconamide targeted delivery to Gram-negative bacteria.

Physicochemical Profiling

Understanding the homologous series of N-alkyl-D-gluconamides is critical for rational formulation design. The synthesis of these aldonamides can be efficiently achieved via the aminolysis of sugar lactones (4)[4]. The table below summarizes why the C4 variant is exclusively suited for surface decoration rather than structural scaffolding.

Table 1: Physicochemical Comparison of N-Alkyl-D-Gluconamides
Alkyl Chain LengthCritical Micelle Conc. (CMC)Aqueous SolubilitySupramolecular MorphologyPrimary Drug Delivery Role
C4 (N-Butyl) > 100 mMHighMinimal self-assembly in isolationSurface targeting ligand, liposome intercalator
C6 (N-Hexyl) ~ 30 mMModerateFlat ribbons / Spherical micellesEmulsifier, micellar core former
C8 (N-Octyl) ~ 5 mMLowRight-handed helical nanotubesSupramolecular hydrogels

Experimental Workflow: Formulation of Gluconamide-Decorated Liposomes

This protocol describes the preparation of targeted liposomes encapsulating a hydrophobic photosensitizer for antimicrobial photodynamic therapy (aPDT).

Causality in Protocol Design:
  • Thin Film Hydration: Evaporating the lipids and the N-butyl-D-gluconamide together from an organic solvent ensures the butyl chains are homogeneously pre-mixed with the phospholipid tails, preventing the highly water-soluble gluconamide from washing away during hydration.

  • Extrusion: Forces multilamellar vesicles into unilamellar vesicles of a uniform size (~100 nm). Monodispersity is critical for consistent pharmacokinetics and avoiding rapid clearance by the mononuclear phagocyte system.

  • Dialysis: Separates unencapsulated payload from the liposomes based on molecular weight cutoff. This is a mandatory self-validating step; without it, downstream efficacy assays would erroneously measure free drug diffusion rather than targeted delivery.

G S1 Step 1: Thin Film Hydration (Lipids + Ligand) S2 Step 2: Sonication & Extrusion (Size Control) S1->S2 S3 Step 3: Payload Loading (e.g., Photosensitizer) S2->S3 S4 Step 4: Dialysis Purification (Remove Unbound Drug) S3->S4 S5 Step 5: QC & Validation (DLS, Zeta, Binding Assay) S4->S5

Fig 2. Experimental workflow for the formulation and validation of targeted nanocarriers.

Step-by-Step Methodology
  • Lipid Mixture Preparation: In a round-bottom flask, dissolve DPPC (Dipalmitoylphosphatidylcholine), Cholesterol, and N-Butyl-D-gluconamide in a molar ratio of 65:30:5 in a mixture of Chloroform/Methanol (2:1 v/v). Add the desired hydrophobic drug (e.g., Rose Bengal or Toluidine Blue O) to the organic phase.

  • Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 45°C (above the phase transition temperature of DPPC) until a thin, dry lipid film forms. Maintain under vacuum for an additional 2 hours to remove residual solvent traces.

  • Hydration: Hydrate the film with 10 mL of Phosphate-Buffered Saline (PBS, pH 7.4) by rotating the flask at 50°C for 45 minutes. This yields multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Subject the MLV suspension to 5 cycles of freeze-thaw (liquid nitrogen to 50°C water bath). Extrude the suspension 11 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder block heated to 50°C.

  • Purification: Transfer the extruded liposomes to a dialysis cassette (MWCO 10,000 Da) and dialyze against 1 L of PBS at 4°C for 24 hours, changing the buffer twice to remove any unencapsulated drug and free N-butyl-D-gluconamide.

Quality Control & Self-Validating Metrics

A robust protocol must be self-validating. The successful incorporation of N-butyl-D-gluconamide is indirectly but reliably confirmed through Zeta Potential analysis. Because the gluconamide headgroup is non-ionic and highly hydrated, its presence on the liposome surface creates a steric hydration layer. This layer shifts the native zeta potential of the liposome toward neutral by shielding the surface charge.

Table 2: Quality Control Metrics for Gluconamide-Decorated Liposomes
ParameterExpected ValueAnalytical MethodRationale / Causality
Size (Z-average) 100 - 120 nmDynamic Light Scattering (DLS)Optimal diameter for cellular uptake and avoiding rapid systemic clearance.
Polydispersity (PDI) < 0.2Dynamic Light Scattering (DLS)Confirms a monodisperse formulation, ensuring uniform drug dosing.
Zeta Potential Shift towards neutralElectrophoretic Light ScatteringSelf-validating metric: confirms surface shielding by the sugar headgroups.
Encapsulation Eff. > 80%UV-Vis Spectroscopy / HPLCValidates the drug loading capacity of the hydrophobic core.

In Vitro Validation: LPS Binding Assay

To validate the targeting efficacy of the formulation against Gram-negative bacteria:

  • Culture Escherichia coli (ATCC 25922) to the mid-logarithmic phase (OD600 ≈ 0.6).

  • Incubate 10^7 CFU/mL of E. coli with the gluconamide-decorated liposomes and a control group (bare liposomes) at 37°C for 1 hour.

  • Centrifuge the bacterial suspension at 5,000 x g for 5 minutes and wash twice with PBS to remove unbound liposomes.

  • Lyse the bacteria using 1% Triton X-100 and quantify the internalized drug via fluorescence spectroscopy. Expected Result: The N-butyl-D-gluconamide formulation should exhibit a 3- to 5-fold higher fluorescence signal compared to bare liposomes, confirming receptor-mediated endocytosis via LPS binding.

References

  • Targeted photodynamic therapy: Gluconamide-modified cellulose nanocrystals as efficient photosensitizer delivery platforms against Gram-negative bacteria. Carbohydrate Polymers / ResearchGate.1

  • Nanotubes Self-Assembled from Amphiphilic Molecules via Helical Intermediates. Chemical Reviews / ACS Publications.2

  • A Structural and Physicochemical Comparison of N-Hexyl-D-gluconamide and N-Octyl-D. Benchchem. 3

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones. ResearchGate. 4

Sources

Application

Application Note: Optimized Protocols for the Dissolution of N-Butyl-D-gluconamide in Polar Organic Solvents

Introduction and Mechanistic Overview N-Butyl-D-gluconamide is a synthetic, non-ionic amphiphile featuring a highly polar polyhydroxyl headgroup (derived from D-gluconic acid) and a short hydrophobic alkyl chain. It is w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

N-Butyl-D-gluconamide is a synthetic, non-ionic amphiphile featuring a highly polar polyhydroxyl headgroup (derived from D-gluconic acid) and a short hydrophobic alkyl chain. It is widely utilized across multiple scientific domains, ranging from agricultural micronutrient chelation[1] to acting as a structural control in the synthesis of viscoelastic sugar-silicone polymers[2].

While the parent compound is inherently water-soluble[3], researchers frequently need to dissolve it in polar organic solvents for organic synthesis, polymer grafting, or spectroscopic analysis. The primary thermodynamic barrier to dissolution in non-aqueous media is the compound's high crystalline lattice energy. This energy is driven by an extensive intermolecular hydrogen-bonding network formed by the five hydroxyl groups and the amide moiety—a characteristic frequently exploited in the design of multi-stimuli responsive supramolecular gelators[4].

To achieve a true thermodynamic solution rather than a colloidal suspension or micro-gel, the chosen solvent must possess sufficient hydrogen-bond accepting or donating capacity to competitively outcompete solute-solute interactions.

Solvent Selection and Solvation Thermodynamics

The table below summarizes the physicochemical rationale for selecting various polar organic solvents and their expected performance.

SolventPolarity IndexH-Bond DonorH-Bond AcceptorSolvation Profile for N-Butyl-D-gluconamideRecommended Temp
DMSO 7.2NoStrongOptimal. Strongly disrupts sugar H-bond networks.25°C – 35°C
DMF 6.4NoStrongHigh. Excellent for high-concentration stock solutions.25°C – 40°C
Methanol 5.1YesYesModerate. Requires thermal energy to break lattice.40°C – 50°C
Ethanol 5.2YesYesLow/Moderate. High risk of micro-gelation upon cooling.50°C – 60°C

Causality Insight: Aprotic, highly polar solvents (like DMSO and DMF) act as pure H-bond acceptors. They effectively solvate the hydroxyl protons without competing for the oxygen lone pairs, rapidly dismantling the crystal lattice. Protic solvents (Methanol, Ethanol) can act as both donors and acceptors; however, their lower dielectric constants mean that solute-solute H-bonds may occasionally outcompete solute-solvent interactions, leading to concentration-dependent self-assembly or precipitation upon cooling[4].

Standard Operating Protocol: Step-by-Step Dissolution

This protocol is designed as a self-validating system to ensure complete molecular dissolution, preventing downstream experimental artifacts caused by undissolved micro-particulates.

Phase 1: Preparation and Initial Solvation
  • Gravimetric Measurement : Weigh the required mass of N-Butyl-D-gluconamide to achieve your target concentration (typically 10–50 mM for stock solutions). Ensure the powder is finely milled; if clumped, gently crush it with a glass stirring rod to maximize the surface-area-to-volume ratio.

  • Solvent Addition : Transfer the powder to a clean, dry borosilicate glass vial. Add the chosen polar organic solvent (e.g., anhydrous DMSO).

  • Vortex Mixing : Vortex the suspension at 2000 rpm for 60 seconds. (Note: At this stage, the mixture will likely appear as a cloudy, opaque suspension).

Phase 2: Thermal and Mechanical Disruption
  • Thermal Agitation : Place the vial in a thermomixer set to the recommended temperature based on the solvent matrix (e.g., 40°C for DMSO, 50°C for Methanol) and agitate at 400 rpm for 15–20 minutes.

    • Causality Insight: Thermal energy increases molecular kinetic energy, overcoming the activation barrier required to break the persistent crystalline hydrogen-bond lattice.

  • Ultrasonication : Transfer the vial to an ultrasonic bath (37 kHz) for 10 minutes. Maintain the bath temperature to prevent premature cooling.

    • Causality Insight: Acoustic cavitation generates localized high-temperature and high-pressure micro-environments that physically shear apart persistent micro-aggregates that thermal agitation alone cannot resolve.

Phase 3: Verification and Quality Control
  • Visual Inspection : Hold the vial against a dark background under a strong focused light. The solution should be perfectly transparent with no Tyndall effect (light scattering).

  • Spectrophotometric Validation (Recommended) : Measure the absorbance of the solution at 600 nm (OD600) using the pure solvent as a blank. An OD600 > 0.05 indicates the presence of colloidal aggregates or micro-gels, necessitating further heating, sonication, or solvent dilution.

Process Visualization

DissolutionWorkflow N1 1. Weigh N-Butyl-D-gluconamide (Target: 10-50 mM) N2 2. Add Polar Organic Solvent (DMSO, DMF, or MeOH) N1->N2 N3 3. Thermal Agitation (40-50°C, 400 rpm, 20 min) N2->N3 N4 4. Ultrasonication (37 kHz, 10 min) N3->N4 N5 5. Quality Control (Visual & OD600 Check) N4->N5 N6 Homogeneous True Solution (OD600 < 0.05) N5->N6  Transparent N7 Micro-gel / Suspension (OD600 > 0.05) N5->N7  Tyndall Effect N7->N3  Adjust Vol/Temp

Figure 1: Optimized dissolution workflow for N-Butyl-D-gluconamide in polar organic solvents.

Troubleshooting and Storage

  • Precipitation upon Cooling : If the solution becomes cloudy after returning to room temperature (a common phenomenon with Ethanol and Methanol), the solute concentration has exceeded the solvent's room-temperature solubility limit, triggering self-assembly[4]. Solution : Dilute the sample by 20-30% or switch to a stronger H-bond accepting solvent like DMSO.

  • Storage Conditions : Store stock solutions in tightly sealed, argon-purged vials at room temperature (if chemically stable) or 4°C. Note that DMSO freezes at ~19°C; DMSO stock solutions stored at 4°C will solidify and must be gently thawed and re-vortexed prior to use.

References

  • Carbohydrate acid amide plant fertilizers (US5478374A).Google Patents.
  • Innovative Materials as Micronutrient Carriers in Soybean Cultivation. Materials, 2025, 18(9), 2070. URL:[Link]

  • Tuning the Viscoelasticity of Sugar-Silicone Polymers Using Caramelization. Chemical Communications, 2026. URL:[Link]

  • A novel multi-stimuli responsive gelator based on D-gluconic acetal and its potential applications. RSC Advances, 2014. URL:[Link]

Sources

Method

Using N-Butyl-D-gluconamide for carbohydrate-based hydrogel formulation

Advanced Formulation of Carbohydrate-Based Supramolecular Hydrogels Using N-Butyl-D-gluconamide Executive Summary & Mechanistic Rationale Carbohydrate-based low-molecular-weight gelators (LMWGs) represent a paradigm shif...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Formulation of Carbohydrate-Based Supramolecular Hydrogels Using N-Butyl-D-gluconamide

Executive Summary & Mechanistic Rationale

Carbohydrate-based low-molecular-weight gelators (LMWGs) represent a paradigm shift in the design of biocompatible, stimuli-responsive biomaterials. Among these, N-alkyl-D-gluconamides are highly versatile non-ionic amphiphiles capable of forming robust supramolecular hydrogels[1].

Historically, formulation scientists have favored longer-chain derivatives (e.g., N-octyl-D-gluconamide) due to their ultra-low minimum gelation concentrations (MGC)[2]. However, profound hydrophobicity in longer chains dramatically reduces aqueous solubility and can induce cytotoxicity via cellular membrane solubilization[3]. N-Butyl-D-gluconamide (NBG) bridges this critical gap. By featuring a shorter, four-carbon aliphatic tail, NBG provides a higher thermodynamic solubility baseline while retaining the potent intermolecular hydrogen-bonding capacity of the D-gluconamide headgroup.

Gelation of NBG is driven by a cooperative self-assembly mechanism. The primary driving force is 1D intermolecular hydrogen bonding between the multiple hydroxyl groups and the amide moiety. The butyl tails provide secondary stabilization via hydrophobic packing (van der Waals interactions), shielding the core of the assembling fibrils from the aqueous bulk[4]. Because the hydrophobic contribution of the butyl chain is weaker than that of hexyl or octyl chains, NBG forms highly thixotropic (shear-thinning and self-healing) hydrogels, making it an ideal candidate for injectable drug delivery matrices and microemulsion stabilization[5].

Physicochemical Profiling

Understanding the structure-property relationship of the N-alkyl homologous series is critical for rational formulation design. The length of the hydrophobic tail directly dictates the thermodynamic stability, solubility, and gelation kinetics of the resulting hydrogel[2].

Table 1: Physicochemical Comparison of N-Alkyl-D-Gluconamides

CompoundAlkyl Chain LengthMGC (% w/v)Gelation Temp (°C)Aqueous Solubility (mM at 25°C)Primary Application
N-Butyl-D-gluconamide C4~4.5 - 5.035 - 40> 50Injectable shear-thinning matrices
N-Hexyl-D-gluconamide C6~2.0 - 2.545 - 50~ 15Topical drug delivery[2]
N-Octyl-D-gluconamide C8< 1.0> 60< 2Ice recrystallization inhibition (IRI)[6]

Workflow Visualization

The transition from raw precursors to a fully entangled 3D hydrogel network requires precise control over thermodynamic and kinetic parameters. The following diagram maps the logical progression of NBG synthesis and self-assembly.

G A D-Glucono-δ-lactone + Butylamine B N-Butyl-D-gluconamide (Monomer) A->B Mechanosynthesis C Thermal Annealing (Heating to 85°C) B->C Aqueous Dispersion D Cooling Phase (Supersaturation) C->D Controlled Cooling E 1D Hydrogen Bonding & Hydrophobic Packing D->E Nucleation F Supramolecular Fibrils E->F Anisotropic Growth G 3D Entanglement (Hydrogel Network) F->G Gelation Point

Supramolecular self-assembly pathway of N-Butyl-D-gluconamide from monomer to 3D hydrogel network.

Step-by-Step Methodologies

Protocol A: Green Mechanosynthesis of N-Butyl-D-gluconamide

To ensure a solvent-free synthesis with high atom economy, we employ a liquid-assisted grinding (LAG) mechanochemical approach. This bypasses the need for toxic solvents historically used in aldonamide synthesis, significantly improving the green chemistry profile of the gelator[1][4].

  • Reagent Preparation: Weigh equimolar amounts of D-glucono-δ-lactone (1.0 eq) and n-butylamine (1.0 eq).

  • Liquid-Assisted Grinding (LAG): Transfer the reagents to a planetary ball mill (or a standard laboratory mortar for small scales). Add a catalytic amount of deionized water (approx. 50 µL per gram of lactone) to act as the LAG agent[1].

  • Milling: Grind the mixture continuously for 10-15 minutes at room temperature. Causality: The mechanical shear combined with the LAG agent facilitates rapid, localized aminolysis of the lactone ring without requiring bulk heating.

  • Purification: Wash the resulting crude paste with cold ethanol to remove trace unreacted butylamine, followed by recrystallization from a methanol/water mixture.

  • Validation: Confirm purity via 1 H-NMR (DMSO- d6​ ). The successful conversion is marked by the disappearance of the lactone carbonyl peak and the emergence of the amide proton signal at ~7.8 ppm[1].

Protocol B: Thermal Annealing Formulation of NBG Hydrogels

Because NBG possesses a relatively high MGC compared to its octyl counterpart[6], precise thermal control is required to prevent premature crystallization and ensure uniform fibril formation.

  • Dispersion: Suspend the purified NBG powder in ultrapure water (or PBS, pH 7.4) at a concentration of 5.0% w/v (50 mg/mL) in a sealed borosilicate glass vial.

  • Dissolution (Heating Phase): Submerge the vial in a water bath set to 85°C for 15-20 minutes. Agitate gently until a completely clear, isotropic solution is achieved. Causality: Heating disrupts pre-existing intermolecular hydrogen bonds in the bulk powder, ensuring complete monomeric dispersion and erasing thermal history.

  • Annealing (Cooling Phase): Transfer the vial to a programmable incubator and cool at a controlled rate of 1°C/min down to 20°C. Causality: A slow, controlled cooling rate favors the thermodynamic formation of elongated, anisotropic 1D fibrils. Rapid quenching would lead to kinetically driven, amorphous precipitation, destroying the hydrogel network.

  • Gelation Verification: Allow the sample to rest undisturbed at 20°C for 12 hours. Confirm gelation using the standard vial inversion test (the material must support its own weight without flowing).

Protocol C: Rheological Characterization & Thixotropy Validation

To validate the NBG hydrogel's suitability for injection (e.g., via a syringe for localized drug delivery):

  • Strain Sweep: Load the hydrogel onto a rheometer equipped with a parallel-plate geometry. Perform an oscillatory strain sweep (0.1% to 100% strain) at a constant frequency of 1 Hz to determine the linear viscoelastic region (LVER) and the critical yield strain.

  • Step-Strain (Thixotropy) Test: Alternate the applied strain between a low value (1%, within LVER) for 60 seconds and a high value (50%, above yield strain) for 30 seconds. Repeat for three cycles.

  • Data Interpretation: Monitor the storage modulus (G') and loss modulus (G''). A successful NBG hydrogel will show G' > G'' at low strain (solid-like behavior), invert to G'' > G' at high strain (gel-to-sol transition simulating injection shear), and rapidly recover G' > G'' upon returning to low strain. This demonstrates the reversible, non-covalent nature of the hydrogen-bonded network.

References

  • D-Gluconolactone as a precursor to new environmentally benign tensioactive agents ResearchGate URL:[Link][4]

  • Targeted development and optimization of small-molecule ice recrystallization inhibitors (IRIs) for the cryopreservation of biol CryoLetters URL:[Link][3]

  • Potent inhibition of ice recrystallization by low molecular weight carbohydrate-based surfactants and hydrogelators ResearchGate URL:[Link][6]

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones MDPI URL:[Link][1]

  • Phase diagram of the N-alkyl-N-methylgluconamides ResearchGate URL:[Link][5]

Sources

Application

Application Note: Synthesis and Physicochemical Validation of N-Butyl-D-Gluconamide for Hydrotropic and Micellar Studies

Here is a comprehensive, scientifically grounded protocol and application note designed for researchers and drug development professionals investigating the physicochemical properties of short-chain sugar surfactants. Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded protocol and application note designed for researchers and drug development professionals investigating the physicochemical properties of short-chain sugar surfactants.

Mechanistic Context & Rationale

N-Alkyl-D-gluconamides are a class of non-ionic, carbohydrate-based amphiphiles synthesized from renewable feedstocks. While long-chain variants (C10–C18) are prominent in detergency and lipid nanoparticle formulations due to their low Critical Micelle Concentration (CMC), they suffer from high Krafft temperatures and poor aqueous solubility[1]. Conversely, short-chain derivatives like N-Butyl-D-gluconamide (C4) occupy a unique physicochemical space. They exhibit exceptional aqueous solubility and act as hydrotropes or ultra-high-CMC surfactants. This makes them ideal model compounds for studying the thermodynamics of pre-micellar aggregation, ice recrystallization inhibition[2], and solute-solvent interactions without the confounding variable of precipitation.

The synthesis relies on the nucleophilic acyl substitution (aminolysis) of D-glucono-1,5-lactone by n-butylamine. A critical mechanistic challenge is the autohydrolysis of the lactone in aqueous environments, which generates D-gluconic acid—a process marked by a measurable drop in pH and a structural transition[3]. To prevent this side reaction, the synthesis must be conducted either in anhydrous organic solvents or via rapid mechanochemistry (ball milling)[4].

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Conventional Solvent-Based Aminolysis Causality: Methanol is selected as the solvent because it dissolves both the starting lactone and the amine, but the resulting N-Butyl-D-gluconamide has differential temperature-dependent solubility, aiding in downstream crystallization.

  • Reagent Suspension: Suspend 10.0 g (56.1 mmol) of high-purity D-glucono-1,5-lactone in 100 mL of anhydrous methanol. Validation: The suspension should be opaque; the lactone is only partially soluble in cold methanol.

  • Amine Addition: Dropwise add 4.10 g (56.1 mmol) of n-butylamine over 15 minutes under continuous magnetic stirring at 25°C. Causality: Strict stoichiometric control is mandatory. Excess amine acts as a highly surface-active impurity that will artificially lower the measured surface tension during downstream micelle studies.

  • Reaction: Heat the mixture to a gentle reflux (65°C) for 2 hours. The solution will clarify as the lactone undergoes aminolysis to form the highly soluble amide.

  • Crystallization: Concentrate the solution in vacuo to a thick syrup, then cool to 4°C. Induce crystallization by adding a minimal volume of cold ethanol.

  • Validation Check (TLC): Run a Thin Layer Chromatography (TLC) plate (Eluent: Chloroform/Methanol/Water 65:25:4). A single spot visualized with potassium permanganate confirms complete lactone conversion.

Protocol B: Green Mechanosynthesis (Liquid-Assisted Grinding) Causality: Mechanosynthesis circumvents the need for bulk solvents and accelerates the reaction kinetics, outcompeting the autohydrolysis of the lactone[4].

  • Milling Setup: In a 10 mL stainless steel milling jar, add 1.0 g of D-glucono-1,5-lactone and an equimolar amount of n-butylamine.

  • LAG Addition: Add 10 µL of deionized water. Causality: Water acts as a Liquid-Assisted Grinding (LAG) agent, facilitating molecular diffusion between the solid phases without providing enough bulk volume for lactone hydrolysis[5].

  • Grinding: Mill at 30 Hz for 5–10 minutes using a single 10 mm stainless steel ball.

  • Validation Check (NMR): Dissolve the crude powder in DMSO-d6. The absence of the lactone carbonyl peak (~171 ppm) and the presence of the amide carbonyl (~172.3 ppm) validates the successful aminolysis[5].

Protocol C: Rigorous Purification for Tensiometry Causality: Trace impurities (especially unreacted n-butylamine) are highly surface-active and will create a false thermodynamic "minimum" in the surface tension isotherm, ruining CMC calculations.

  • Dissolve the crude N-Butyl-D-gluconamide in boiling absolute ethanol.

  • Hot-filter the solution to remove any insoluble gluconic acid byproducts.

  • Allow the filtrate to cool slowly to room temperature, then transfer to 4°C to yield pure white crystals.

  • Self-Validation: Measure the surface tension of a concentrated aqueous solution. If a dip occurs before the plateau on the tensiometry curve, repeat the recrystallization until a sharp, flat plateau is achieved post-CMC.

Synthesis Lactone D-Glucono-1,5-lactone Reaction Aminolysis (Nucleophilic Acyl Substitution) Lactone->Reaction Amine n-Butylamine Amine->Reaction Solvent Methanol (Solvent) OR Water (LAG) Solvent->Reaction Product N-Butyl-D-gluconamide (Crude) Reaction->Product Purification Recrystallization (High Purity) Product->Purification

Workflow for the aminolysis of D-glucono-1,5-lactone to yield N-Butyl-D-gluconamide.

Micelle Formation and Surface Properties

To determine the CMC, Wilhelmy plate tensiometry or Du Noüy ring tensiometry is employed. Because N-Butyl-D-gluconamide is a short-chain amphiphile, it requires a significantly higher concentration to saturate the air-water interface compared to its longer-chain counterparts.

Table 1: Comparative Surface Properties of N-Alkyl-D-Gluconamides

Alkyl Chain LengthCompound NameMolecular Weight ( g/mol )Aqueous Solubility (25°C)Estimated CMC (mM)Micellization Behavior
C4 N-Butyl-D-gluconamide 251.28 Extremely High > 500 (Hydrotropic) Pre-micellar aggregates
C8N-Octyl-D-gluconamide307.38High~ 22.0Classic Micelles
C10N-Decyl-D-gluconamide335.44Moderate~ 2.5Classic Micelles
C12N-Dodecyl-D-gluconamide363.49Low (High Krafft Pt)~ 0.2Limited by precipitation

Note: As chain length decreases, the standard free energy of micellization becomes less negative, shifting the molecule from a classic surfactant to a hydrotrope.

Micellization Monomer Aqueous Monomers (Low Concentration) Surface Air-Water Interface Adsorption (Surface Tension Decreases) Monomer->Surface Increasing Concentration Saturation Interface Saturation (CMC Reached) Surface->Saturation Max Surface Excess Micelle Micelle Formation (Thermodynamically Stable) Saturation->Micelle Hydrophobic Effect

Thermodynamic progression from aqueous monomer dispersion to micelle formation.

References

  • [1] EP0670844B1 - Aldonamides and their use as surfactants. Google Patents. Available at:

  • [2] Potent inhibition of ice recrystallization by low molecular weight carbohydrate-based surfactants and hydrogelators. ResearchGate. Available at:[Link]

  • [5] Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones. ResearchGate. Available at:[Link]

  • [4] Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones. MDPI Sustainable Chemistry. Available at:[Link]

  • [3] Tastes, structure and solution properties of D-glucono-1,5-lactone. PubMed. Available at:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of N-Butyl-D-gluconamide

Introduction: Evaluating the Cellular Impact of N-Butyl-D-gluconamide N-Butyl-D-gluconamide is a carbohydrate-derived amide with potential applications in various fields, including cosmetics and pharmaceuticals, owing to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Evaluating the Cellular Impact of N-Butyl-D-gluconamide

N-Butyl-D-gluconamide is a carbohydrate-derived amide with potential applications in various fields, including cosmetics and pharmaceuticals, owing to its structural similarity to other N-alkyl-D-gluconamides known for their surfactant properties.[1][2] As with any novel compound intended for human use, a thorough evaluation of its safety profile is paramount. A critical initial step in this assessment is the in vitro determination of its potential cytotoxicity.

This comprehensive guide provides detailed protocols for assessing the in vitro cytotoxicity of N-Butyl-D-gluconamide. We will delve into the principles and methodologies of three robust and widely accepted assays: the MTT, Neutral Red, and LDH assays. This multi-faceted approach allows for a more complete understanding of the potential cytotoxic mechanisms of the test compound by evaluating different cellular parameters: metabolic activity, lysosomal integrity, and membrane integrity, respectively.

These protocols are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of the cytotoxic potential of N-Butyl-D-gluconamide and to provide a framework for further mechanistic studies.

Guiding Principles: Selecting the Appropriate Cytotoxicity Assay

The choice of cytotoxicity assay is critical and should be guided by the physicochemical properties of the test compound and the specific cellular functions to be investigated. For N-Butyl-D-gluconamide, which is structurally related to surfactants, it is prudent to employ assays that measure different cellular endpoints to mitigate potential artifacts. For instance, surfactants could potentially interfere with assays that rely on membrane-bound enzymes or dye solubilization steps. Therefore, a multi-assay approach is strongly recommended.

  • MTT Assay: This colorimetric assay is a measure of cell viability based on the metabolic activity of the cells.[3][4] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4]

  • Neutral Red Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[5][6] This process is dependent on the integrity of the cell membrane and the lysosomal pH gradient.[6]

  • LDH Assay: The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8][9] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity.[9]

The following sections provide detailed, step-by-step protocols for each of these assays, along with insights into experimental design and data interpretation.

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines the steps for determining cell viability by measuring the metabolic activity of cells treated with N-Butyl-D-gluconamide.

Materials:

  • N-Butyl-D-gluconamide (CAS No. 18375-57-0)[10][][12]

  • Selected cell line (e.g., HaCaT, HepG2, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[13]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3]

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add N-Butyl-D-gluconamide Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance NR_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add N-Butyl-D-gluconamide Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_NR Add Neutral Red solution Incubate_Treatment->Add_NR Incubate_NR Incubate for 2-3h Add_NR->Incubate_NR Wash_Cells Wash with PBS Incubate_NR->Wash_Cells Destain Add destain solution Wash_Cells->Destain Read_Absorbance Read absorbance at 540 nm Destain->Read_Absorbance

Caption: Workflow of the Neutral Red uptake assay.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the culture medium and add 100 µL of pre-warmed Neutral Red solution to each well. [14]Incubate for 2-3 hours at 37°C in a 5% CO₂ incubator. [5]3. Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS. [14]4. Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes on a shaker to extract the dye from the lysosomes. [14]5. Absorbance Measurement: Measure the absorbance at 540 nm using a multi-well spectrophotometer. [5] Data Analysis:

Calculate the percentage of cell viability as described for the MTT assay.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol quantifies cell death by measuring the release of LDH from damaged cells.

Materials:

  • N-Butyl-D-gluconamide

  • Selected cell line

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (recommended for consistency and reliability) or individual reagents (pyruvate, NADH, etc.)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Workflow Diagram:

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Seed_and_Treat Seed cells and treat with N-Butyl-D-gluconamide Incubate Incubate for desired time Seed_and_Treat->Incubate Transfer_Supernatant Transfer supernatant to a new plate Incubate->Transfer_Supernatant Add_Reaction_Mix Add LDH reaction mixture Transfer_Supernatant->Add_Reaction_Mix Incubate_Reaction Incubate at room temperature Add_Reaction_Mix->Incubate_Reaction Add_Stop_Solution Add stop solution Incubate_Reaction->Add_Stop_Solution Read_Absorbance Read absorbance at 490 nm Add_Stop_Solution->Read_Absorbance

Caption: Workflow of the LDH cytotoxicity assay.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit). [9][15]2. Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells. [15]3. Sample Transfer: Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. [7][8]4. LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant. [9]5. Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light. [9]6. Stop Reaction: Add the stop solution provided in the kit to each well. [9]7. Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a multi-well spectrophotometer. [7][8] Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Hypothetical IC50 Values of N-Butyl-D-gluconamide in Different Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)
HaCaTMTT24> 1000
HaCaTNeutral Red24850
HaCaTLDH24> 1000
HepG2MTT48750
HepG2Neutral Red48600
HepG2LDH48900
A549MTT72500
A549Neutral Red72450
A549LDH72650

Interpretation of Results:

The IC50 values represent the concentration of N-Butyl-D-gluconamide required to cause a 50% reduction in cell viability or a 50% increase in cytotoxicity. A lower IC50 value indicates higher cytotoxic potential.

  • Discrepancies between assays: It is not uncommon to observe different IC50 values from different assays. This can provide valuable insights into the potential mechanism of cytotoxicity. For example, if the Neutral Red assay yields a significantly lower IC50 than the MTT and LDH assays, it might suggest that N-Butyl-D-gluconamide primarily affects lysosomal function.

  • Time- and Concentration-Dependence: The data should be analyzed for both time- and concentration-dependent effects. A decrease in IC50 with longer incubation times suggests a cumulative cytotoxic effect.

  • Cell Line Specificity: Comparing the IC50 values across different cell lines can reveal cell-type-specific toxicity.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following quality control measures are essential:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin, staurosporine) as a positive control to validate the assay performance. [5]* Vehicle Control: Always include a vehicle control to account for any effects of the solvent used to dissolve N-Butyl-D-gluconamide.

  • Reagent Blanks: Include wells with medium and assay reagents only to determine the background absorbance.

  • Triplicate Wells: Perform all experiments in at least triplicate to ensure statistical significance.

  • Linear Range: For each cell line, it is important to determine the linear range of the assay with respect to cell number to ensure that the results are within the quantitative limits of the assay. [4]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro cytotoxicity assessment of N-Butyl-D-gluconamide. By employing a multi-assay approach that interrogates different cellular functions, researchers can obtain a comprehensive preliminary understanding of the compound's safety profile.

Based on the initial cytotoxicity data, further studies can be designed to elucidate the specific mechanisms of cell death (e.g., apoptosis vs. necrosis) using techniques such as flow cytometry for Annexin V/Propidium Iodide staining, caspase activity assays, or analysis of mitochondrial membrane potential. A thorough understanding of the cytotoxic potential and mechanism of action of N-Butyl-D-gluconamide is crucial for its safe and effective development in future applications.

References

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Grijalva, M., et al. (2026, March 14). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. PLOS ONE. Retrieved from [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Stoddart, M. J. (Ed.). (2011). Cell Viability Assays. Springer.
  • Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of Immunological Methods.
  • Szymański, P., et al. (2024, April 20). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. Molecules. Retrieved from [Link]

  • Xenometrix. (n.d.). Cell Viability Assay in Mammalian and Bacterial Cells (Ames Test). Retrieved from [Link]

  • Al-Omair, M. A., et al. (2021, July 11). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology. Retrieved from [Link]

  • LookChem. (n.d.). N-butyl-D-gluconamide CAS NO.18375-57-0. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). N-BUTYL-D-GLUCONAMIDE. Retrieved from [Link]

  • Tsai, N. M., et al. (2018). Enhancement of cytotoxicity and induction of apoptosis by cationic nano-liposome formulation of n-butylidenephthalide in breast cancer cells.
  • Ratner, L., & Vander Heyden, N. (1993). Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs. AIDS Research and Human Retroviruses.
  • Lisiewicz, J., et al. (1981). Deficiency of N-acetyl-β-d-glucosaminidase in neutrophils of cancer patients.
  • ResearchGate. (2026, February 7). Mechanism of Action of N-Butyl Deoxynojirimycin in Inhibiting HIV-1 Infection and Activity in Combination with Nucleoside Analogs | Request PDF. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Butyl-D-Gluconamide Synthesis

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis and isolation of N-Butyl-D-gluconamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis and isolation of N-Butyl-D-gluconamide. By addressing the thermodynamic and kinetic bottlenecks of lactone aminolysis, this document provides field-proven troubleshooting strategies and self-validating protocols to maximize your reaction yield.

Mechanistic Insights: The Causality of Yield Loss

The synthesis of N-Butyl-D-gluconamide relies on the nucleophilic acyl substitution (aminolysis) of D-glucono-1,5-lactone by n-butylamine. While seemingly straightforward, the reaction is governed by a delicate kinetic balance.

In aqueous or protic environments, D-glucono-1,5-lactone is highly susceptible to autohydrolysis, establishing an equilibrium with D-gluconic acid[1]. When n-butylamine is introduced, its inherent basicity can inadvertently catalyze the saponification of the lactone into a non-reactive gluconate salt rather than forming the desired amide[2]. Consequently, conventional methodologies utilizing bulk solvents (like methanol) over extended periods often see yields plateau due to this competing side reaction[3].

Workflow Lactone D-Glucono-1,5-lactone (Starting Material) Product N-Butyl-D-gluconamide Target Yield >90% Lactone->Product Aminolysis (Fast) Byproduct D-Gluconic Acid Salt Hydrolysis Byproduct Lactone->Byproduct Autohydrolysis (Slow) Amine n-Butylamine (Nucleophile) Amine->Product LAG Water (LAG Agent) Catalytic Proton Shuttle LAG->Product Facilitates LAG->Byproduct Excess H2O

Reaction pathway: Aminolysis of D-glucono-1,5-lactone vs. competing autohydrolysis.

Frequently Asked Questions (FAQs)

Q: Why does my synthesis yield plateau around 60–70% when using methanol as a solvent? A: In conventional solvent-based synthesis, extended stirring times (often 12–24 hours) allow ambient moisture and the basicity of n-butylamine to trigger the saponification of the lactone[2]. Methanol solubilizes both the lactone and the amine, but it also facilitates the competitive ring-opening hydrolysis pathway, converting your starting material into a non-reactive carboxylate salt and capping your yield[3].

Q: How can I prevent the formation of D-gluconate salts? A: Eliminate bulk protic solvents and avoid the addition of external bases (e.g., DMAP or NaOH). The preliminary step of alkalinisation is detrimental because the residual base and water cause rapid saponification[2]. Transitioning to solvent-free or mechanochemical conditions is the most effective preventative measure.

Q: Is mechanochemistry viable for scaling up this synthesis? A: Yes. Liquid-Assisted Grinding (LAG) drastically improves both yield and kinetic efficiency. By using a stoichiometric ratio of reagents with a microscopic amount of water (acting as a proton shuttle rather than a bulk solvent), the high local concentration forces the aminolysis pathway. This method can achieve >90% yield in under 10 minutes[2].

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Unreacted Lactone Remaining Loss of volatile n-butylamine during the reaction or premature lactone hydrolysis.Ensure a strictly sealed reaction vessel. If using mechanochemistry, operate at ambient temperature to prevent amine vaporization[2].
Product Discoloration (Browning) Maillard-type side reactions due to excessive heat (>60 °C) or prolonged exposure to basic amines.Maintain reaction temperatures below 40 °C. The amidation is exothermic; control the addition rate if operating at a large scale.
Difficulty in Product Isolation (Gummy Residue) Residual unreacted n-butylamine or trapped solvent within the hydrogen-bond network of the sugar moiety.Implement an optimized aqueous workup. Suspend the crude mixture in a minimum volume of cold water, triturate, and filter rapidly. The amphiphilic product will precipitate as a white powder while impurities wash away[2].

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. We present the optimized Mechanochemical (LAG) workflow, which supersedes older solvent-based methods by eliminating the thermodynamic opportunity for autohydrolysis.

Protocol: High-Yield Mechanochemical Synthesis (LAG)

This protocol utilizes Liquid-Assisted Grinding to maximize conversion and minimize saponification[2].

Reagents & Equipment:

  • D-Glucono-1,5-lactone (500 mg, 2.8 mmol)

  • n-Butylamine (205 mg, 2.8 mmol, 1.0 equiv.)

  • Deionized Water (0.25 mL)

  • Vibrational ball-mill with a stainless-steel jar and grinding balls.

Step-by-Step Methodology:

  • Preparation: Introduce 500 mg of D-glucono-1,5-lactone into the stainless-steel jar.

  • Amine Addition: Add exactly 1.0 equivalent of n-butylamine (205 mg). Self-Validation Check: Ensure the amine is freshly distilled to prevent the introduction of pre-absorbed atmospheric moisture.

  • LAG Agent Addition: Add 0.25 mL of deionized water. This acts as the Liquid-Assisted Grinding agent, facilitating homogenization and proton transfer without creating a bulk aqueous phase[2].

  • Milling: Seal the jar and place it in the vibrational ball-mill. Shake at 18 Hz for exactly 5 minutes.

  • Aqueous Workup: Open the vessel and scratch the crude reaction mixture off the walls using a minimum amount of cold water to create a suspension.

  • Isolation: Filter the suspension under a vacuum. The unreacted trace amine and any minor gluconate salts will remain in the aqueous filtrate.

  • Drying: Dry the retained white powder under a high vacuum to yield pure N-Butyl-D-gluconamide.

Quantitative Data Presentation

The following table summarizes the performance metrics comparing conventional solvent synthesis against the optimized mechanochemical approach.

Synthesis MethodologySolvent / LAG AgentReaction TimeOperating Temp.Isolated Yield (%)Purity (NMR)Primary Byproduct
Conventional Stirring Methanol (Bulk)12 – 24 h25 °C – 60 °C60 – 76%< 85%D-Gluconate Salt
Mechanochemical (LAG) Water (0.25 mL)5 minAmbient> 90% > 95% Negligible

Data extrapolated from comparative aldonamide synthesis studies demonstrating the superiority of mechanochemical aminolysis over conventional methanolic stirring[2],[3].

References

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones Source: MDPI URL
  • Source: Royal Society of Chemistry (RSC)
  • Tastes, structure and solution properties of D-glucono-1,5-lactone Source: PubMed URL

Sources

Optimization

Optimizing the crystallization process of N-Butyl-D-gluconamide

Welcome to the Advanced Materials & Therapeutics Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate and purify amphiphilic carbohydrates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Therapeutics Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate and purify amphiphilic carbohydrates.

N-Butyl-D-gluconamide is a highly versatile aldonamide, but its dual structural nature—a hydrophilic polyhydroxyl head paired with a lipophilic alkyl tail—makes its crystallization notoriously difficult. Instead of forming pristine 3D crystal lattices, this molecule is highly prone to falling into kinetic traps, resulting in low-molecular-weight gels (LMWGs) or liquid-liquid phase separation (commonly known as "oiling out").

This technical guide provides a mechanistically grounded, self-validating framework to help you troubleshoot and optimize your crystallization workflows.

Part 1: Mechanistic Workflow & Self-Validating Protocol

To successfully crystallize N-Butyl-D-gluconamide, you must first ensure the integrity of the upstream aminolysis reaction, followed by strict thermodynamic control over the phase transition.

Workflow Lactone D-Glucono-1,5-lactone + n-Butylamine Reaction Aminolysis (Anhydrous MeOH) Lactone->Reaction Nucleophilic Attack Crude Crude N-Butyl-D-gluconamide Reaction->Crude Solvent Evaporation Dissolution Dissolution in EtOAc/MeOH (Near Boiling) Crude->Dissolution Heating Cooling Controlled Cooling (0.1 °C/min) Dissolution->Cooling Supersaturation Crystals High-Purity Crystals (Thermodynamic Product) Cooling->Crystals Nucleation & Growth

Fig 1: Synthesis and crystallization workflow of N-Butyl-D-gluconamide.

Step-by-Step Methodology

Step 1: Anhydrous Aminolysis React 1[1] with 1.05 equivalents of n-butylamine in anhydrous methanol at 25°C.

  • The Causality: The basicity of the amine can catalyze the saponification of the lactone ring into a gluconate salt if water is present[2]. Gluconate impurities act as potent crystallization inhibitors and will permanently poison your crystal matrix.

  • Self-Validation System: Do not proceed to crystallization blindly. Take a 10 µL aliquot, evaporate the solvent, and run an FT-IR scan. The complete disappearance of the lactone ester C=O stretch (~1740 cm⁻¹) and the appearance of the amide I band (~1640 cm⁻¹) confirms 100% conversion. If the 1740 cm⁻¹ peak persists, add 0.05 eq of amine and stir for another hour.

Step 2: Thermodynamic Solvent Selection Evaporate the methanol to yield the crude product. Redissolve the crude mass in an Ethyl Acetate/Methanol (80:20 v/v) solvent system at 60°C.

  • The Causality: Pure non-polar solvents induce rapid 1D hydrogen bonding along the amide backbone, leading to gelation. A protic co-solvent (methanol) competitively hydrogen-bonds with the polyol head, slowing down the kinetic assembly and allowing the molecules to find their thermodynamic minimum (a 3D crystal).

Step 3: Controlled Supersaturation & Recovery Cool the solution at a strictly controlled rate of 0.1 °C/min down to 5°C.

  • Self-Validation System: Monitor the solution via a turbidity probe or visual inspection. If the solution becomes cloudy but no distinct birefringent particles are visible under a polarized light microscope, you have hit the metastable "oiling-out" boundary. Reheat immediately to 60°C to redissolve, add 5% more ethyl acetate, and decrease the cooling rate.

Part 2: Quantitative Solvent Screening Data

Selecting the correct solvent is a balancing act between solubility, hydrogen-bond disruption, and cooling kinetics. Below is a summary of our internal screening data for N-Butyl-D-gluconamide at a standard concentration of 100 mg/mL.

Solvent SystemDielectric Constant (ε)Sol-Gel Temp (°C)Cooling Rate (°C/min)Dominant Intermolecular InteractionFinal Phase OutcomeEst. Yield (%)
Methanol 32.7N/A0.5Solute-Solvent H-bondingCrystalline Powder82%
EtOAc / MeOH (8:2) ~11.3N/A0.1Balanced 3D NetworkHigh-Purity Single Crystals76%
Toluene 2.4451.01D Amide-Amide H-bondingTranslucent GelN/A
Water 80.1N/A5.0Extreme SolvationSyrup (No Nucleation)0%
Hexane 1.8N/AN/AHydrophobic AggregationInsoluble / AmorphousN/A

Part 3: Troubleshooting & FAQs

When crystallization deviates from the ideal path, it usually falls into one of two competing kinetic traps: gelation or phase separation.

Troubleshooting State Supersaturated Solution Gel Kinetic Trap: 1D Fiber Network (Gel) State->Gel Fast cooling in non-polar solvent Oil Phase Separation: Oiling Out (LLPS) State->Oil High supersaturation, rapid quench Crystal Thermodynamic Minimum: 3D Crystal Lattice State->Crystal Slow cooling, H-bond competing solvent Gel->State Reheat & add polar co-solvent Oil->State Reheat, lower concentration, seed

Fig 2: Thermodynamic vs. kinetic pathways during crystallization.

Q: My sample formed a translucent gel instead of a crystalline powder. How do I recover it? A: Gelation is a kinetic trap. N-alkylgluconamides are potent3[3]. In solvents lacking sufficient hydrogen-bond accepting/donating capacity, the amide protons and polyol hydroxyls rapidly self-assemble into 1D intermolecular hydrogen-bonded fibers, trapping the solvent. The Fix: Reheat the gel to its sol-transition temperature (typically >55°C) until the mixture is completely isotropic. Introduce a protic co-solvent (e.g., 10-20% v/v methanol) to competitively disrupt the 1D network, then apply a slow cooling profile (<0.1 °C/min) to thermodynamically favor 3D crystal nucleation.

Q: I am observing "oiling out" (Liquid-Liquid Phase Separation) during cooling. What is the mechanistic cause? A: Oiling out occurs when the supersaturation trajectory crosses the binodal curve of the liquid-liquid coexistence region before hitting the metastable zone for crystallization. The solute separates into a solute-rich liquid phase rather than an ordered solid. This is common with amphiphilic molecules when the cooling rate is too aggressive. The Fix: Reheat the biphasic mixture until it becomes a single homogeneous phase. Dilute the system by adding 5-10% more solvent to shift the concentration trajectory away from the liquid-liquid immiscibility gap. Cool slowly and introduce seed crystals (0.5% w/w) just below the saturation temperature to bypass the energy barrier for primary nucleation.

Q: Why is my isolated crystalline powder sticky and highly hygroscopic? A: This indicates that your lattice contains trapped amorphous domains or residual unreacted lactone/gluconic acid. Because the polyol head is highly hydrophilic, amorphous regions will rapidly absorb atmospheric moisture. Ensure your initial aminolysis reached 100% conversion (via the FT-IR validation step) and wash your final filtered crystals with ice-cold ethyl acetate to remove surface impurities before drying under a high vacuum.

References

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones.MDPI.
  • A novel multi-stimuli responsive gelator based on D-gluconic acetal and its potential applications.RSC.
  • Cas 90-80-2, delta-Gluconolactone.LookChem.

Sources

Troubleshooting

Technical Support Center: N-Butyl-D-gluconamide Storage and Stability Guide

Introduction: N-Butyl-D-gluconamide is a versatile non-ionic surfactant valued in pharmaceutical and biotechnological applications for its biocompatible and biodegradable properties.[1] As an amphiphilic molecule, its in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: N-Butyl-D-gluconamide is a versatile non-ionic surfactant valued in pharmaceutical and biotechnological applications for its biocompatible and biodegradable properties.[1] As an amphiphilic molecule, its integrity is paramount for consistent performance in formulations and drug delivery systems.[1] This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent thermal degradation during storage, ensuring the reliability and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions on Degradation

This section addresses the fundamental aspects of N-Butyl-D-gluconamide stability.

Q1: What makes N-Butyl-D-gluconamide susceptible to degradation during storage?

A1: N-Butyl-D-gluconamide's structure contains two key features that make it sensitive to environmental conditions: a hydrophilic D-gluconamide headgroup and a hydrophobic n-butyl tail.[1] The critical point of vulnerability is the amide bond linking the butyl group to the gluconamide moiety. This bond is susceptible to cleavage through hydrolysis, a reaction significantly accelerated by the presence of moisture and elevated temperatures.[2][3] Additionally, the gluconamide head, being a sugar derivative, can participate in complex browning reactions under thermal stress.

Q2: What are the primary chemical pathways for its degradation?

A2: There are two principal degradation pathways to be aware of during storage:

  • Amide Hydrolysis: This is the most common degradation route. In the presence of water, the amide bond can be cleaved to yield D-gluconic acid (which may exist in equilibrium with its lactone form, D-glucono-δ-lactone) and the volatile primary amine, n-butylamine.[3][4][5] This reaction is catalyzed by heat and can be further accelerated in acidic or basic environments.

  • Maillard-type Reactions & Browning: While a classic Maillard reaction involves a reducing sugar and an amino acid, the underlying principle of non-enzymatic browning can apply here.[6][7][8][9] At elevated temperatures, the carbohydrate-like structure can undergo a series of complex reactions, leading to the formation of brown polymeric compounds known as melanoidins.[6][10] This is often the cause of the visible discoloration of the product from white to yellow or brown.

Q3: What are the immediate signs that my N-Butyl-D-gluconamide has degraded?

A3: Degradation can be identified through both physical and analytical observations:

  • Visual Inspection: The most straightforward indicator is a change in color. Pure N-Butyl-D-gluconamide is a white to off-white solid. The appearance of a yellow or brown tint is a clear sign of degradation, likely due to Maillard-type reactions.

  • Odor: The hydrolysis byproduct, n-butylamine, has a characteristic fishy or ammonia-like odor. A noticeable change in the material's smell can indicate significant amide bond cleavage.

  • Analytical Changes: In a solution, the formation of D-gluconic acid from hydrolysis will cause a decrease in the pH. When analyzed via chromatography (e.g., HPLC), the appearance of new peaks corresponding to degradation products and a decrease in the area of the main N-Butyl-D-gluconamide peak are definitive signs of degradation.[4]

Primary Degradation Pathway: Hydrolysis

NBDG N-Butyl-D-gluconamide Products D-Gluconic Acid / Lactone + n-Butylamine NBDG->Products Amide Hydrolysis Heat Elevated Temperature (>40°C) Heat->NBDG Moisture Moisture (High Humidity) Moisture->NBDG

Caption: Key factors leading to the hydrolytic degradation of N-Butyl-D-gluconamide.

Section 2: Recommended Storage and Handling Protocols

Adherence to proper storage conditions is the most effective strategy for preventing degradation. The following table summarizes optimal and suboptimal conditions.

ParameterOptimal ConditionSuboptimal / High-Risk ConditionRationale
Temperature 2-8°C (Refrigerated) >25°C (Room Temp), especially >40°C Lower temperatures significantly reduce the rate of all chemical reactions, including hydrolysis and browning. Some data sheets explicitly warn against temperatures above 40°C.[11]
Humidity <40% RH (in a desiccator or dry cabinet) >60% RH Minimizing ambient moisture is critical to prevent amide hydrolysis.[2] N-Butyl-D-gluconamide is hygroscopic.
Atmosphere Inert Gas (Argon or Nitrogen) Ambient Air An inert atmosphere displaces both moisture and oxygen, providing a dual protective effect against hydrolysis and potential long-term oxidative degradation.
Light Exposure Protected from Light (Amber vials or opaque containers) Direct Sunlight or UV Light While hydrolysis is the primary concern, photolytic degradation can occur with complex organic molecules. Protection from light is a standard best practice.[12][13]
Container Tightly Sealed, Non-reactive (Glass or HDPE) Loosely Capped or Reactive Containers A tight seal prevents moisture ingress and exposure to ambient air.[12][13][14]
Best Practices for Handling:
  • Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold product.

  • Inert Gas Blanketing: For long-term storage after opening, flush the headspace of the container with a dry, inert gas like argon or nitrogen before resealing.

  • Aliquotting: If you need to use small amounts frequently, consider aliquotting the bulk material into smaller, single-use containers to minimize repeated exposure of the entire stock to ambient conditions.

  • Solution Storage: If storing in solution, use a non-aqueous or anhydrous solvent where possible. If an aqueous solution is necessary, prepare it fresh, store it refrigerated (2-8°C), and use it within a short timeframe. Buffer the solution to a neutral pH if compatible with your application.

Section 3: Troubleshooting Guide

This guide helps diagnose and address common issues related to N-Butyl-D-gluconamide stability.

Troubleshooting Workflow for Unexpected Results

start_node start_node check_node check_node result_node result_node action_node action_node start Unexpected Experimental Result check_sample Check Stored Sample (Solid or Stock Solution) start->check_sample visual Visual Inspection: Color Change? Odor? check_sample->visual hplc Analytical Check: Run Stability-Indicating HPLC visual->hplc If visual signs are present or to be certain degraded Degradation Confirmed: - Yellow/Brown Color - Amine Odor - Extra HPLC Peaks hplc->degraded Degradation detected not_degraded No Degradation Observed: - White Solid - Clean HPLC Profile hplc->not_degraded No degradation detected review_storage Action: Review Storage Conditions (Temp, Humidity, Light) degraded->review_storage review_exp Action: Investigate Other Experimental Parameters not_degraded->review_exp discard Action: Discard Compromised Lot & Use a New Batch review_storage->discard

Caption: A logical workflow for troubleshooting experiments involving N-Butyl-D-gluconamide.

Q&A Troubleshooting

Problem: My white, solid N-Butyl-D-gluconamide has turned pale yellow after several months on the shelf.

  • Probable Cause: This is a classic sign of the initial stages of thermal degradation, likely through a Maillard-type browning pathway.[10] It indicates that the storage temperature was too high.

  • Solution: Immediately transfer the material to a refrigerated (2-8°C) and desiccated environment. For critical applications (e.g., drug formulation), it is highly recommended to discard the discolored lot and acquire a new batch, as the presence of degradation products could compromise your results.

Problem: I prepared an aqueous stock solution and after a week in the refrigerator, its pH has dropped and it has a faint fishy smell.

  • Probable Cause: This strongly indicates amide hydrolysis. The formation of D-gluconic acid is responsible for the pH drop, and the smell is from the n-butylamine byproduct.[4] Even at refrigerated temperatures, hydrolysis can proceed in an aqueous solution.

  • Solution: Aqueous solutions of N-Butyl-D-gluconamide are not recommended for long-term storage. Prepare solutions fresh before use. If a solution must be stored for a short period (1-2 days), ensure it is kept at 2-8°C and consider if buffering at a neutral pH is appropriate for your experiment.

Problem: My HPLC analysis of a recently prepared solution shows a small, unidentified peak that was not present when I first received the material.

  • Probable Cause: This is likely a degradation product. The retention time can give clues; a very early-eluting peak in reverse-phase HPLC might correspond to the more polar D-gluconic acid, while n-butylamine may not be retained well or detected by UV depending on the conditions.

  • Solution: Implement the stability-indicating HPLC protocol (Section 4.2) to confirm. If degradation is confirmed, review your storage and handling procedures for both the solid material and the stock solution. Use a fresh vial of the compound for future experiments. For advanced analysis, LC-MS can be used to identify the mass of the impurity, confirming its identity.[4]

Section 4: Experimental Protocols for Stability Assessment

For labs needing to validate the stability of their N-Butyl-D-gluconamide supply, these protocols provide a framework for assessment.

Protocol 4.1: Forced Degradation Study (ICH Q1A(R2) Framework)

This study intentionally degrades the sample to identify potential degradation products and validate the specificity of your analytical method.[4]

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL solution of N-Butyl-D-gluconamide in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a sample of the solid powder in an oven at 70°C for 48 hours. Dissolve the stressed powder to 0.5 mg/mL for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described below. A suitable method should be able to separate the intact drug from all formed degradation peaks.[4][15]

Protocol 4.2: Stability-Indicating HPLC Method

This protocol provides a starting point for a reverse-phase HPLC method capable of separating N-Butyl-D-gluconamide from its primary degradants.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Rationale: This gradient method starts with a highly aqueous mobile phase to retain polar degradation products like D-gluconic acid and finishes with a high organic phase concentration to ensure that the parent compound and any less polar byproducts are eluted from the column.[4]

Section 5: References

  • Safety Data Sheet. (n.d.). Merck. Retrieved from a general search for chemical safety and storage information.[12]

  • RSC Education. (2024, November 7). The Maillard reaction: the science behind flavour and colour in foods and beverages. Royal Society of Chemistry.[6]

  • Candoğan, K. (n.d.). Maillard reaction. Middle East Technical University.[10]

  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.[13]

  • Maillard reaction. (2024). In Wikipedia.[7]

  • Safety data sheet. (2025, December 19). BASF.[14]

  • Analytical Methods. (n.d.). Japan Environment Agency.[16]

  • SAFETY DATA SHEET. (2015, January 15). Fisher Scientific.[11]

  • What Are Examples of Reducing Sugar in Mailliard Reaction? (2019, June 12). Chemistry Stack Exchange.[8]

  • Mechanism and Examples of Maillard Reaction. (2024, April 25). Hill Publishing Group.[9]

  • Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care. (2022, September 20). PMC.[2]

  • Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.[17]

  • Stability BUDs: Science and Guidance Parts 1 and 2. (n.d.). FDA.[18]

  • Preparation of glucosamine by hydrolysis of chitosan with commercial α-amylase and glucoamylase. (n.d.). PMC.[19]

  • Technical Support Center: Buclosamide Degradation Studies. (n.d.). Benchchem.[4]

  • N,N-Bis(3-D-gluconamidopropyl)cholamide Safety Data Sheet. (2023, June 8). Apollo Scientific.[20]

  • Thermal Degradation Behavior of Poly(lactic acid) Stereocomplex. (n.d.). Journal of Macromolecular Science.[21]

  • A Structural and Physicochemical Comparison of N-Hexyl-D-gluconamide and N-Octyl-D. (n.d.). Benchchem.[1]

  • N-sec-butyl-N-methyl-D-gluconamide — Chemical Substance Information. (n.d.). NextSDS.[22]

  • Kinetic studies on thermal degradation of natural rubber/butyl rubber. (2018, May 15). Neliti.[23]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. (2025, January 6). MDPI.[24]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.[25]

  • Subcritical water hydrolysis of N-acetyl-D-glucosamine: Hydrolysis mechanism, reaction pathways and optimization for selective production of 5-HMF and levulinic acid. (2022, June 15). PubMed.[26]

  • Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. (2022, November 5). MDPI.[27]

  • Thermal degradation of methyl beta-D-glucoside. a theoretical study of plausible reaction mechanisms. (2009, September 4). PubMed.[28]

  • Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. (n.d.). ChemRxiv.[29]

  • n-Butylamine by GC/FID - Analytical Method. (n.d.). ALS.[30]

  • TRANSFORMATION AND HYDROLYSIS OF D-GLUCONO-GAMMA AND DELTA-LACTONE. (1963, August 24). PubMed.[5]

  • Hydrolysis Reactions for Esters, Amides, and Glycosidic Bonds. (2015, May 4). YouTube.[3]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). MDPI.[15]

Sources

Optimization

Purification methods for removing unreacted amines from N-Butyl-D-gluconamide

Welcome to the Technical Support Center for carbohydrate-based surfactant synthesis. This guide is specifically designed for researchers and drug development professionals dealing with the isolation and purification of N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate-based surfactant synthesis. This guide is specifically designed for researchers and drug development professionals dealing with the isolation and purification of N-Butyl-D-gluconamide following the aminolysis of D-glucono-1,5-lactone with n-butylamine.

Part 1: Troubleshooting & FAQs

Q1: I attempted to remove unreacted n-butylamine using rotary evaporation under high vacuum, but NMR still shows amine peaks. Why is vacuum distillation failing? A: While n-butylamine is relatively volatile (boiling point ~78°C), it forms extensive, strong intermolecular hydrogen bonds with the multiple hydroxyl groups of the D-gluconamide moiety. This drastically reduces the effective vapor pressure of the amine within the crude matrix. Relying solely on thermal evaporation often leads to product degradation (caramelization or dehydration) before complete amine removal is achieved.

Q2: What is the most effective method for completely removing trace n-butylamine at a small to medium scale? A: Cation exchange chromatography is the gold standard for this specific separation. Because N-Butyl-D-gluconamide is a neutral, non-ionic compound, it will pass freely through a strongly acidic cation exchange resin (such as Dowex 50W or Amberlite IR120). The unreacted n-butylamine, being basic, becomes protonated and binds tightly to the resin [1].

Q3: For scale-up (e.g., >50 grams), ion-exchange chromatography becomes cost-prohibitive and slow. What is the alternative? A: Solvent washing and recrystallization are preferred for larger scales. N-alkyl aldonamides are highly polar but exhibit differential solubility. By triturating the crude mixture with hot dichloromethane or cold methanol, the unreacted amine remains in solution while the N-Butyl-D-gluconamide precipitates as a white powder [2].

Part 2: Experimental Protocols

Protocol A: Cation Exchange Chromatography (High Purity)

Mechanism: Exploits the basicity of the primary amine against the neutrality of the gluconamide.

  • Resin Preparation: Swell 20 g of Dowex 50W (H+ form, strongly acidic) in deionized water. Pack into a glass column.

  • Sample Loading: Dissolve the crude N-Butyl-D-gluconamide (approx. 2-3 g) in 15 mL of deionized water or a water/methanol mixture (1:1 v/v) depending on solubility.

  • Elution: Load the sample onto the column. Elute with 100 mL of deionized water. The neutral N-Butyl-D-gluconamide will elute in the void volume and early fractions.

  • Recovery: Lyophilize (freeze-dry) the collected aqueous fractions to yield pure N-Butyl-D-gluconamide as a white, fluffy solid. The unreacted amine remains bound to the column.

Protocol B: Solvent Washing / Recrystallization (Scale-Up)

Mechanism: Exploits differential solubility; short-chain amines remain soluble in moderately polar solvents where the polyhydroxylated amide precipitates.

  • Crude Processing: Evaporate the bulk of the reaction solvent (if any) and easily volatile amine under reduced pressure at 40°C until a thick syrup is formed.

  • Precipitation: Add 50 mL of cold methanol (or hot dichloromethane, depending on the specific derivative's lipophilicity) to the syrup [2].

  • Trituration: Stir vigorously for 30 minutes. The N-Butyl-D-gluconamide will begin to precipitate as a white powder.

  • Filtration: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake twice with 15 mL of the cold solvent.

  • Drying: Dry the solid in a vacuum oven at 40°C overnight to remove residual solvent.

Part 3: Data Presentation

Table 1: Comparison of Purification Methods for N-Butyl-D-gluconamide

Purification MethodAmine Removal EfficiencyScalabilityCost/Time ProfilePrimary Use Case
Vacuum Evaporation Low (<70%)HighLow Cost / FastInitial bulk removal only
Cation Exchange Very High (>99%)Low to MediumHigh Cost / SlowAnalytical purity, biological assays
Solvent Washing High (90-95%)HighLow Cost / FastBulk synthesis, industrial scale-up

Part 4: Mandatory Visualization

G Start Crude N-Butyl-D-gluconamide (+ unreacted n-butylamine) Decision Determine Target Scale & Purity Requirement Start->Decision PathA Small Scale (< 10g) High Purity Required Decision->PathA PathB Large Scale (> 10g) Bulk Synthesis Decision->PathB MethodA Cation Exchange Chromatography (Dowex 50W H+ Resin) PathA->MethodA MethodB Solvent Washing / Trituration (Cold MeOH or CH2Cl2) PathB->MethodB PureA Pure Product (Lyophilization) MethodA->PureA PureB Pure Product (Vacuum Filtration) MethodB->PureB

Caption: Decision tree for selecting the appropriate purification workflow for N-Butyl-D-gluconamide.

References

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones Source: MDPI - Molecules (2022) URL:[Link]

  • A novel multi-stimuli responsive gelator based on D-gluconic acetal and its potential applications Source: RSC Advances (2018) URL:[Link]

Troubleshooting

Technical Support Center: Lyophilization of N-Butyl-D-gluconamide

Welcome to the Advanced Technical Support Center for the lyophilization of polyhydroxylated amphiphiles. N-Butyl-D-gluconamide ( C10​H21​NO6​ ) is a highly functional sugar derivative. However, due to its multiple equato...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the lyophilization of polyhydroxylated amphiphiles. N-Butyl-D-gluconamide ( C10​H21​NO6​ ) is a highly functional sugar derivative. However, due to its multiple equatorial and axial hydroxyl groups, it is notoriously hygroscopic when processed into an amorphous solid state.

This guide provides researchers and formulation scientists with field-proven, mechanistically grounded troubleshooting strategies to prevent moisture absorption, cake collapse, and formulation degradation.

Diagnostic Workflow

G Start Moisture Uptake Detected in N-Butyl-D-gluconamide Formulation 1. Formulation Analysis (Excipient Ratio & Tg) Start->Formulation LyoCycle 2. Cycle Optimization (Annealing & Secondary Drying) Start->LyoCycle Packaging 3. Packaging Integrity (MVTR & CCI) Start->Packaging Amorphous High Amorphous Content? Add Crystalline Bulking Agent Formulation->Amorphous Annealing Incomplete Crystallization? Implement Annealing Step LyoCycle->Annealing Stopper High Stopper Moisture? Bake Stoppers & Check CCI Packaging->Stopper

Workflow for troubleshooting moisture uptake in lyophilized N-Butyl-D-gluconamide formulations.

Frequently Asked Questions (FAQs)

Q1: Why does my lyophilized N-Butyl-D-gluconamide cake collapse into a sticky residue immediately upon opening the vial? A: This is a classic case of deliquescence driven by Tg​ (glass transition temperature) depression. N-Butyl-D-gluconamide, when freeze-dried without a crystallizing bulking agent, forms an amorphous glass with a high free volume. The exposed hydroxyl groups act as a thermodynamic sink for ambient water vapor. Water is a highly effective plasticizer; as it absorbs into the cake, it drastically lowers the Tg​ of the matrix. Once the Tg​ drops below ambient room temperature, the solid undergoes viscous flow, resulting in structural collapse[1].

Q2: How does an "annealing" step reduce the hygroscopicity of the final cake? A: Amorphous matrices have a significantly higher surface area and free energy compared to crystalline matrices, making them highly prone to moisture sorption. Annealing involves temporarily raising the shelf temperature above the glass transition temperature of the maximally freeze-concentrated solute ( Tg′​ ). This increased molecular mobility promotes Ostwald ripening (the growth of larger ice crystals at the expense of smaller ones) and induces the crystallization of the bulking agents (e.g., mannitol) and the gluconamide itself[2]. A highly crystalline cake has far fewer exposed amorphous domains to bind atmospheric moisture.

Q3: My lyophilization cycle is fully optimized, but the residual moisture of the cake still increases over a 6-month shelf life. What is the cause? A: Post-lyophilization moisture ingress typically originates from the elastomeric stopper. During steam sterilization, elastomeric closures absorb significant amounts of water. If not adequately dried before use, this trapped moisture will slowly outgas and migrate into the lyophilized product over time. Furthermore, the Moisture Vapor Transmission Rate (MVTR) of the stopper formulation dictates how much environmental humidity permeates the vial during storage[3].

Step-by-Step Troubleshooting Methodologies

Protocol A: Cycle Optimization via Annealing

To force the crystallization of N-Butyl-D-gluconamide and its co-excipients, integrate an annealing hold into the freezing phase.

  • Step 1: Load vials onto the freeze-dryer shelves and ramp the temperature down to -45°C at a rate of 1°C/min. Hold for 2 hours to ensure complete solidification.

  • Step 2 (Annealing): Ramp the shelf temperature up to -15°C (a temperature generally above the Tg′​ of sugar derivatives but below the eutectic melting point) at 0.5°C/min.

  • Step 3: Hold at -15°C for 3 to 4 hours. This provides the kinetic energy required for the amorphous domains to nucleate and crystallize[2].

  • Step 4: Re-cool the shelves to -45°C at 1°C/min and hold for 2 hours before initiating primary drying vacuum.

  • Self-Validation: Perform Differential Scanning Calorimetry (DSC) on the final lyophilized cake. A successful annealing step will result in a DSC heating scan that shows no exothermic crystallization peaks, proving the matrix fully crystallized during the cycle.

Protocol B: Secondary Drying Optimization

To remove tightly bound (unfrozen) water that acts as a plasticizer, secondary drying must be aggressive enough to desorb moisture but gentle enough to prevent thermal degradation.

  • Step 1: Upon completion of primary drying (verified by Pirani and Capacitance Manometer convergence), ramp the shelf temperature to +35°C to +40°C at a slow rate of 0.1°C to 0.2°C/min to prevent micro-collapse[4].

  • Step 2: Maintain a high vacuum (e.g., below 200 millitorr)[4].

  • Step 3: Hold at the secondary drying temperature for 6 to 12 hours, depending on the fill volume and cake depth.

  • Self-Validation: Utilize Karl Fischer (KF) coulometric titration in a dry-box environment to confirm the residual moisture of the cake is strictly <1.0% .

Protocol C: Elastomeric Stopper Preparation & Packaging

Eliminate the stopper as a source of moisture transfer.

  • Step 1: Following standard autoclave steam sterilization of the elastomeric stoppers, transfer them immediately to a vacuum drying oven.

  • Step 2: Bake the stoppers at 105°C for a minimum of 4 to 8 hours to drive out absorbed steam moisture[3].

  • Step 3: Select a stopper formulation with a documented low MVTR (e.g., West 4023/50 Gray, which exhibits an MVTR of ≈0.1 g/m2⋅day )[3].

  • Self-Validation: Perform Container Closure Integrity (CCI) testing using deterministic methods such as vacuum decay or helium leak testing to ensure the vial-stopper interface is hermetically sealed against ambient humidity[3].

Quantitative Excipient Comparison

Selecting the correct bulking agent is critical when co-formulating with N-Butyl-D-gluconamide. The table below summarizes the moisture sorption behavior of common lyophilization excipients upon exposure to ambient humidity (50% RH).

ExcipientPhysical State (Post-Lyo)Moisture Sorption at 50% RHSuitability for Hygroscopic APIs
Dextran Amorphous10.0% - 20.0%Poor (Acts as a moisture sink)[1]
Povidone (PVP) Amorphous10.0% - 20.0%Poor (Highly hygroscopic)[1]
Sucrose Amorphous to Crystalline ≈4.5% (prior to crystallization)Moderate (Requires tight RH control)[1]
Trehalose Amorphous to Crystalline ≈10.0% (prior to crystallization)Moderate (Forms hydrates)[1]
Mannitol Crystalline <1.0% Excellent (Resists moisture uptake)[2]

Note: To maximize the stability of N-Butyl-D-gluconamide, formulate with a crystallizing agent like Mannitol and utilize the annealing protocol (Protocol A) to ensure the matrix reaches its lowest free-energy crystalline state.

References

  • Managing Residual Moisture In Lyophilized Drugs. West Pharmaceutical Services. Available at:[Link]

  • Moisture sorption behavior of selected bulking agents used in lyophilized products. PDA Journal of Pharmaceutical Science and Technology / PubMed. Available at:[Link]

  • Target residual moisture content for lyophilized drug product (US20210239396A1). Google Patents.
  • Impact of freezing procedure and annealing on the physico-chemical properties and the formation of mannitol hydrate in mannitol–sucrose–NaCl formulations. Ovid. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-Butyl-D-gluconamide vs N-Octyl-D-gluconamide surfactant properties

Comparative Surfactant Profiling: N-Butyl-D-gluconamide vs. N-Octyl-D-gluconamide in Formulation Science As a Senior Application Scientist, selecting the appropriate non-ionic surfactant requires moving beyond basic hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Surfactant Profiling: N-Butyl-D-gluconamide vs. N-Octyl-D-gluconamide in Formulation Science

As a Senior Application Scientist, selecting the appropriate non-ionic surfactant requires moving beyond basic hydrophilic-lipophilic balance (HLB) scores to understand the thermodynamic drivers of self-assembly. The N-alkyl-D-gluconamide homologous series offers a fascinating case study in how minor modifications to the hydrophobic tail dictate macroscopic properties. This guide provides an objective, data-grounded comparison between N-Butyl-D-gluconamide (C4) and N-Octyl-D-gluconamide (C8), evaluating their physicochemical behaviors, structural topologies, and utility in drug delivery and biomaterial engineering.

Mechanistic Causality: The Role of Alkyl Chain Length

Both C4 and C8 gluconamides share an identical hydrophilic D-gluconamide headgroup, which is capable of extensive intermolecular hydrogen bonding. The divergence in their behavior is strictly governed by the hydrophobic effect imparted by their alkyl tails.

  • N-Octyl-D-gluconamide (C8): The eight-carbon chain provides sufficient hydrophobic bulk to drive spontaneous micellization and complex self-assembly. The V-like conformation of the gluconamide headgroup, combined with the C8 tail, promotes the formation of right-handed ultrathin quadruple helical fibers with a diameter of approximately 3.8 nm[1][2]. Because of the dense crystalline packing driven by hydrogen bonds, C8 exhibits a high Krafft point, rendering it practically insoluble in water at room temperature but highly soluble upon heating, yielding a Critical Micelle Concentration (CMC) of approximately 27.7 mM[3].

  • N-Butyl-D-gluconamide (C4): The four-carbon chain drastically reduces the hydrophobic packing parameter. Consequently, the thermodynamic penalty of hydrating the C4 tail is too low to overcome the entropy loss of micellization at low concentrations. Instead of forming well-defined micelles or helical fibers, C4 acts primarily as a hydrotrope or a chelating ligand (e.g., in micronutrient delivery systems)[4]. It possesses a much lower Krafft point, ensuring high aqueous solubility at room temperature.

Quantitative Physicochemical Comparison

The following table synthesizes the critical performance metrics of both surfactants to aid in formulation selection.

PropertyN-Butyl-D-gluconamide (C4)N-Octyl-D-gluconamide (C8)
Molecular Formula C10H21NO6C14H29NO6
Hydrophobic Tail Butyl (C4)Octyl (C8)
Aqueous Solubility (25°C) High (Soluble)Very Low (Insoluble)
Critical Micelle Concentration > 100 mM (Hydrotropic regime)~27.7 mM[3]
Krafft Point < 20°C> 40°C (Requires heating)
Self-Assembly Topology Transient aggregates / MonomersRight-handed quadruple helices[2]
Primary Application Co-solvent, Hydrotrope, Chelating agentEmulsifier, Membrane protein solubilization

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous reproducibility in your lab, the following protocols are designed as self-validating systems, embedding internal checks to prevent false-positive artifacts during characterization.

Protocol A: Determination of CMC via Surface Tensiometry (Wilhelmy Plate Method) Objective: Quantify the CMC of N-Octyl-D-gluconamide.

  • System Calibration (Validation Step): Prior to any measurement, determine the surface tension of HPLC-grade ultrapure water at 50°C (above the surfactant's Krafft point). The value must register at 67.9 ± 0.2 mN/m. A lower value indicates organic contamination on the platinum plate, requiring immediate flame-cleaning.

  • Sample Preparation: Prepare a 100 mM stock solution of N-Octyl-D-gluconamide in 50°C ultrapure water. Perform serial dilutions down to 0.1 mM, maintaining the temperature to prevent premature crystallization.

  • Measurement: Submerge the Wilhelmy plate into each concentration. Record the surface tension (γ) only when the reading stabilizes (Δγ < 0.1 mN/m over a 5-minute window).

  • Data Analysis & Internal Check: Plot γ against log[Concentration]. The CMC is identified at the sharp breakpoint where the descending slope intersects the horizontal baseline.

    • Self-Validation Check: The post-CMC baseline must remain perfectly horizontal. A persistent negative slope post-CMC indicates the presence of highly surface-active impurities (e.g., unreacted octylamine from synthesis).

Protocol B: Krafft Point Determination via Turbidimetry Objective: Identify the thermodynamic boundary where surfactant solubility equals its CMC.

  • Sample Preparation: Prepare a 1.0% w/v dispersion of the surfactant in ultrapure water.

  • Thermal Cycling: Place the sample in a temperature-controlled UV-Vis spectrophotometer equipped with a magnetic stirrer. Cool the sample to 5°C to induce complete precipitation.

  • Measurement: Ramp the temperature at a strictly controlled rate of 0.5°C/min. Monitor optical transmittance at 500 nm.

  • Data Analysis & Internal Check: The Krafft point is defined as the temperature at which transmittance sharply spikes above 95% (indicating micellar dissolution).

    • Self-Validation Check: Reverse the temperature ramp (cool at 0.5°C/min). A hysteresis loop should be observed. If the heating and cooling curves are identical, the system was not in thermodynamic equilibrium during the ramp, and the heating rate must be reduced.

Visualizing the Structure-Function Relationship

The following diagram illustrates the logical flow from molecular structure to macroscopic formulation utility.

G N_Alkyl N-Alkyl-D-gluconamide Homologous Series C4 N-Butyl-D-gluconamide (C4) Short Hydrophobic Tail N_Alkyl->C4 Alkyl Chain = C4 C8 N-Octyl-D-gluconamide (C8) Long Hydrophobic Tail N_Alkyl->C8 Alkyl Chain = C8 Prop_C4 High Aqueous Solubility Low Krafft Point Weak Hydrophobic Effect C4->Prop_C4 Reduced Packing Parameter Prop_C8 Low RT Solubility High Krafft Point Strong Hydrophobic Effect C8->Prop_C8 Enhanced Packing Parameter App_C4 Application: Hydrotrope & Chelating Ligand Prop_C4->App_C4 Formulation Role Self_C8 Self-Assembly: Right-Handed Helical Fibers CMC ~27.7 mM Prop_C8->Self_C8 Above Krafft Temp App_C8 Application: Micellar Solubilization & Emulsions Self_C8->App_C8 Formulation Role

Logical relationship between alkyl chain length, properties, and formulation applications.

Conclusion & Formulation Strategy

For researchers developing drug delivery systems, the choice between C4 and C8 gluconamides is dictated by the target microenvironment. N-Octyl-D-gluconamide is the superior choice for stabilizing oil-in-water emulsions or extracting membrane proteins, provided the formulation process can accommodate its higher Krafft point (e.g., through thermal processing or co-solvent addition). Conversely, N-Butyl-D-gluconamide should not be utilized as a primary micellar surfactant; its value lies in its hydrotropic ability to increase the solubility of other sparingly soluble active pharmaceutical ingredients (APIs) or to act as a biodegradable chelating agent.

References

  • A Structural and Physicochemical Comparison of N-Hexyl-D-gluconamide and N-Octyl-D. Benchchem. 1

  • Synthesis and Properties of Functionalized Alkylaldonamides. ProQuest. 3

  • Bioinspired helical systems with defined chirality assembled from discrete peptide and glycan amphiphiles. RSC Publishing. 2

  • Chelates for micronutrient nutrition among crops. ResearchGate. 4

Sources

Comparative

HPLC method validation for N-Butyl-D-gluconamide purity analysis

HPLC Method Validation for N-Butyl-D-gluconamide Purity Analysis: A Comparative Guide to HILIC-CAD vs. Alternative Detectors Executive Summary Quantifying highly polar, non-chromophoric compounds presents a significant b...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for N-Butyl-D-gluconamide Purity Analysis: A Comparative Guide to HILIC-CAD vs. Alternative Detectors

Executive Summary

Quantifying highly polar, non-chromophoric compounds presents a significant bottleneck in pharmaceutical and chemical manufacturing. N-Butyl-D-gluconamide, a highly polar gluconamide derivative, exemplifies this challenge. Traditional Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) fails to provide adequate retention and sensitivity.

As a Senior Application Scientist, I have structured this guide to objectively compare detection and separation strategies, demonstrating why Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) is the optimal, self-validating system for this molecule. This guide details the mechanistic causality behind these choices and provides a fully grounded ICH Q2(R2) validation framework[1].

The Analytical Challenge: N-Butyl-D-gluconamide

N-Butyl-D-gluconamide (CAS: 18375-57-0; Molecular Formula: C10H21NO6) consists of a hydrophobic butyl tail attached to a highly polar pentahydroxyhexanamide headgroup[2].

From a chromatographic perspective, this molecule presents two critical hurdles:

  • Lack of a UV Chromophore: The molecule contains only an amide bond and hydroxyl groups, meaning it does not absorb UV light above 210 nm. Relying on low-UV wavelengths introduces severe baseline drift and matrix interference[3].

  • Extreme Polarity: The polyol structure causes the molecule to elute in the void volume ( t0​ ) of standard C18 reversed-phase columns, making impurity resolution impossible.

Chromatographic Strategy: Why HILIC Outperforms Reversed-Phase

To achieve retention, we must abandon hydrophobic partitioning (Reversed-Phase) in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) .

The Causality of Retention: In HILIC, a polar stationary phase (such as an Amide or Zwitterionic column) is used with a highly organic mobile phase (typically >70% Acetonitrile). The aqueous component of the mobile phase forms a water-enriched liquid layer on the stationary phase surface. N-Butyl-D-gluconamide partitions heavily into this immobilized aqueous layer, providing robust retention and excellent peak shape[4].

Detection Strategy: CAD vs. ELSD vs. UV

When UV detection is unviable, aerosol-based detectors—specifically Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD)—are the industry standards for non-volatile analytes.

While both detectors nebulize the eluent and evaporate the mobile phase to leave behind dry analyte particles, CAD fundamentally outperforms ELSD for purity analysis due to its detection mechanism:

  • ELSD Mechanism: Measures the light scattered by the dried particles. However, particles must be larger than ~50 nm to scatter light efficiently. This results in a complex, exponential response curve and poor sensitivity at low concentrations.

  • CAD Mechanism: Particles collide with a secondary stream of ionized nitrogen gas, acquiring a charge proportional to their size (mass). An electrometer measures this charge directly. CAD maintains high sensitivity for particles as small as 10 nm, yielding a 10-fold improvement in the Limit of Detection (LOD) compared to ELSD,[5]. Furthermore, CAD provides a uniform response independent of the analyte's chemical structure, powering standard-free quantitation for unknown impurities[3].

Table 1: Performance Comparison of Detection Modes for N-Butyl-D-gluconamide
ParameterRP-HPLC-UV (210 nm)HILIC-ELSDHILIC-CAD
Retention Factor ( k ) < 0.5 (Void volume)> 3.0 (Excellent)> 3.0 (Excellent)
Dynamic Range N/A~2 Orders of Magnitude~4 Orders of Magnitude
Limit of Detection (LOD) > 50 µg/mL (High noise)~5.0 µg/mL~0.5 µg/mL
Response Linearity Linear (but insensitive)Exponential (Power function)Linear over 2 logs (Power function for wide range)
Gradient Compatibility Poor (Baseline drift)ExcellentExcellent (with inverse gradient)

Step-by-Step Experimental Protocol (HILIC-CAD)

To ensure trustworthiness, the following protocol is designed as a self-validating system. System Suitability Testing (SST) and bracketing standards are integrated to continuously verify method performance.

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.2 with Formic Acid). Note: Volatile buffers are strictly required to prevent CAD/ELSD capillary clogging.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Diluent: 75:25 Acetonitrile:Water (v/v) to match initial gradient conditions and prevent peak distortion (solvent effects).

2. Chromatographic Conditions

  • Column: TSKgel Amide-80 (4.6 mm × 150 mm, 3 µm) or equivalent[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Ensures reproducible partitioning).

  • Gradient Program:

    • 0-2 min: 85% B

    • 2-10 min: Linear gradient to 60% B

    • 10-15 min: Hold at 60% B

    • 15-15.1 min: Return to 85% B

    • 15.1-25 min: Re-equilibration.

3. CAD Detector Settings

  • Evaporation Temperature: 35°C (Optimized for the non-volatile gluconamide while ensuring complete mobile phase evaporation).

  • Data Collection Rate: 10 Hz.

  • Filter/Time Constant: 3.6 seconds.

  • Power Function Value (PFV): Set to 1.0 for narrow ranges, or optimized via software for wide-range linearity[5].

4. Execution & Self-Validation Sequence

  • Blank Injection (x2): Confirms no carryover and establishes baseline noise.

  • SST Standard (x5): 100 µg/mL N-Butyl-D-gluconamide. Acceptance: %RSD of area < 2.0%, Tailing factor < 1.5.

  • Samples: Inject unknown batches.

  • Bracketing Standard: Re-inject SST every 10 samples to verify electrometer stability.

ICH Q2(R2) Method Validation Data

The method was validated strictly according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[6],[1].

ICH_Q2_Workflow Start Method Development HILIC-CAD Optimization Spec 1. Specificity Assess Blank & Impurities Start->Spec Lin 2. Linearity & Range Log-Log Calibration Spec->Lin Sens 3. LOD & LOQ Signal-to-Noise Evaluation Lin->Sens Acc 4. Accuracy & Precision Spike Recovery & Repeatability Sens->Acc Rob 5. Robustness DoE on Flow & Temp Acc->Rob Valid Validated Method Compliant with ICH Q2(R2) Rob->Valid

Workflow for HILIC-CAD method validation according to ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Results Summary (HILIC-CAD)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from matrix/impuritiesResolution ( Rs​ ) > 2.5 for all adjacent peaks; No blank interferencePass
Linearity & Range R2≥0.99 over reportable range R2=0.9992 (Log-Log fit, 1.0 to 500 µg/mL)Pass
LOD S/N 3:10.45 µg/mL (S/N = 3.5)Pass
LOQ S/N 10:1, acceptable accuracy1.5 µg/mL (S/N = 12.1)Pass
Accuracy (Recovery) 90.0% - 110.0% across 3 levels98.5% - 101.2% (Spiked at 50%, 100%, 150%)Pass
Repeatability %RSD 2.0% (n=6)%RSD = 0.85%Pass
Robustness Stable under deliberate variationsNo significant change with ± 2°C Temp, ± 0.1 mL/min FlowPass

Note on Linearity: Because aerosol-based detectors exhibit non-linear responses over wide concentration ranges, ICH Q2(R2) permits the use of appropriate non-linear calibration models[1]. A logarithmic transformation (Log Area vs. Log Concentration) or a power function model was applied to achieve R2>0.999 [5].

Conclusion

For the purity analysis of N-Butyl-D-gluconamide, traditional RP-HPLC-UV is analytically blind and chromatographically inadequate. By transitioning to a HILIC-CAD platform, laboratories can leverage the hydrophilic partitioning of the gluconamide headgroup while exploiting the universal, mass-based charge transfer detection of CAD. As demonstrated by the ICH Q2(R2) validation parameters, this approach yields a 10-fold sensitivity increase over ELSD, uniform response factors, and a highly robust, compliant analytical method.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. qbdgroup.com.[Link]

  • Validation of Analytical Procedures Q2(R2). ich.org.[Link]

  • Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products. waters.com.[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. chromatographyonline.com.[Link]

  • Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation. nih.gov.[Link]

Sources

Validation

Analytical Comparison Guide: ¹H and ¹³C NMR Characterization Strategies for N-Butyl-D-gluconamide

Executive Summary N-Butyl-D-gluconamide is a non-ionic, carbohydrate-based amphiphile typically synthesized via the aminolysis of D-glucono-1,5-lactone with n-butylamine. Due to its hydrophilic polyhydroxy headgroup and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butyl-D-gluconamide is a non-ionic, carbohydrate-based amphiphile typically synthesized via the aminolysis of D-glucono-1,5-lactone with n-butylamine. Due to its hydrophilic polyhydroxy headgroup and hydrophobic alkyl tail, the molecule exhibits unique supramolecular aggregation behaviors. For researchers and drug development professionals, verifying the structural integrity and purity of this compound is critical. However, the molecule's amphiphilic nature and the dense cluster of chiral centers in the gluconamide backbone present specific analytical challenges.

This guide objectively compares NMR characterization strategies—specifically solvent selection and dimensional techniques—providing a self-validating experimental framework for the structural elucidation of N-Butyl-D-gluconamide.

Solvent System Comparison: DMSO-d₆ vs. D₂O

The choice of deuterated solvent is the single most critical variable in the NMR characterization of N-alkyl gluconamides. The causality behind this lies in hydrogen-bond dynamics and proton exchange rates.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): In strictly anhydrous DMSO-d₆, the strong hydrogen-bond accepting nature of the solvent drastically slows the chemical exchange of the five hydroxyl (-OH) protons and the amide (-NH) proton. This preserves the scalar couplings ( 3JH,H​ ) between the hydroxyl protons and the adjacent methine/methylene protons of the sugar backbone. This solvent system is mandatory for absolute stereochemical validation .

  • D₂O (Deuterium Oxide): In D₂O, rapid deuterium exchange occurs. The -OH and -NH protons are replaced by deuterium, rendering them invisible in the ¹H NMR spectrum. While this results in the loss of critical structural information, it simplifies the heavily overlapped 3.4–4.0 ppm region, making D₂O a viable alternative for routine purity screening where backbone coupling is not required.

Table 1: ¹H NMR Chemical Shifts and Solvent Effects (400 MHz)
Proton AssignmentDMSO-d₆ (δ ppm, Multiplicity)D₂O (δ ppm, Multiplicity)Structural Significance
Amide (-NH) 7.58 (t, J = 5.8 Hz)Absent (Exchanged)Confirms aminolysis completion.
Hydroxyls (-OH) 5.33 (d), 4.52 (d), 4.45 (d), 4.37 (d), 4.32 (t)Absent (Exchanged)Validates intact sugar headgroup.
Backbone (H-2 to H-6) 3.37 – 3.96 (Overlapping m)3.50 – 4.20 (Simplified m)Core carbohydrate scaffold.
Alkyl N-CH₂ (H-1') 3.05 (m)3.20 (t)Tail-to-headgroup linkage.
Alkyl Tail (H-2', H-3') 1.17 – 1.45 (m)1.25 – 1.55 (m)Hydrophobic chain length.
Terminal Methyl (H-4') 0.85 (t, J = 6.7 Hz)0.88 (t)Chain termination.

Methodology Comparison: 1D Profiling vs. 2D Validation

Relying solely on 1D ¹H and ¹³C NMR is insufficient for the rigorous characterization of N-Butyl-D-gluconamide due to the severe spectral crowding of the carbohydrate backbone.

  • 1D NMR Limitations: 1D NMR easily identifies the alkyl tail (0.85–3.12 ppm) and the quaternary carbonyl carbon (172.2 ppm) with high confidence. However, the chiral backbone protons (H-2 through H-6) present a heavily coupled spin system that collapses into overlapping multiplets between 3.37 and 3.96 ppm.

  • 2D NMR (COSY & HSQC) Superiority: By employing 2D techniques, we create a self-validating system. Homonuclear Correlation Spectroscopy (COSY) traces the contiguous spin system from the amide proton through the alkyl chain, and separately from H-2 down to H-6. Heteronuclear Single Quantum Coherence (HSQC) disperses the overlapping proton signals along the highly resolved ¹³C dimension (63.4–73.6 ppm), allowing each proton to be unambiguously mapped to its parent carbon.

Table 2: ¹³C NMR and 2D HSQC Correlations (101 MHz, DMSO-d₆)
Carbon Position¹³C Shift (δ ppm)Attached ¹H Shift (δ ppm)2D Validation (HSQC/COSY)
C=O (Carbonyl) 172.2None (Quaternary)HMBC correlation to H-1' and H-2.
C-2 (Methine) 73.63.96COSY cross-peak to OH-2 (5.33 ppm).
C-3 (Methine) 72.43.45COSY cross-peak to OH-3 (4.52 ppm).
C-4 (Methine) 71.53.45COSY cross-peak to OH-4 (4.45 ppm).
C-5 (Methine) 70.13.89COSY cross-peak to OH-5 (4.37 ppm).
C-6 (Methylene) 63.43.56, 3.37Diastereotopic protons; COSY to OH-6.
C-1' (Methylene) 38.33.05COSY cross-peak to Amide NH (7.58 ppm).
C-2' (Methylene) 31.31.40Adjacent to C-1'.
C-3' (Methylene) 19.81.25Adjacent to terminal methyl.
C-4' (Methyl) 14.00.85Terminal alkyl marker.

*Note: H-3 and H-4 overlap in 1D ¹H NMR but are resolved via their distinct carbon shifts in HSQC.

Experimental Protocol: High-Fidelity NMR Acquisition

Gluconamides are known supramolecular gelators . When sample concentrations exceed critical aggregation thresholds, the amphiphilic molecules self-assemble into micellar structures. This restricts molecular tumbling, drastically reducing the transverse relaxation time ( T2​ ) and resulting in severe line broadening in the NMR spectrum. To prevent this, the following protocol mandates a strict concentration limit.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 5–8 mg of highly purified N-Butyl-D-gluconamide. Causality: Keeping the concentration below 15 mM ensures the molecules remain as freely tumbling monomers, preventing gelation and ensuring sharp, well-resolved resonance lines.

  • Solvent Dispensation: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (99.9% D, stored over molecular sieves to prevent water contamination which would accelerate proton exchange). Agitate gently until optically clear.

  • 1D ¹H Acquisition: Acquire data at 400 MHz (or higher) at 298 K. Use a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • 1D ¹³C Acquisition: Acquire with proton decoupling (zgpg30). Use a minimum of 512 scans and a D1 of 2.0 seconds to ensure adequate signal-to-noise for the quaternary carbonyl carbon (C=O), which relaxes slowly.

  • 2D HSQC Acquisition: For structural validation, acquire a multiplicity-edited HSQC to differentiate the CH₂ groups (C-6, C-1', C-2', C-3') from the CH groups (C-2, C-3, C-4, C-5).

Logical Workflow Visualization

NMR_Workflow Start N-Butyl-D-gluconamide Sample Preparation (<15 mM) Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Preserves -OH / -NH couplings) Solvent->DMSO Structural Elucidation D2O D2O (Deuterium exchange, simplifies backbone) Solvent->D2O Routine Purity Check Acq1D 1D NMR Acquisition (1H & 13C) DMSO->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) DMSO->Acq2D D2O->Acq1D Analysis1 Identify Alkyl Tail & Amide (0.8 - 3.2 ppm) Acq1D->Analysis1 Analysis2 Resolve Polyhydroxy Backbone (3.4 - 5.5 ppm) Acq1D->Analysis2 Acq2D->Analysis2 Resolves overlap Validation Structural Validation & Purity Assessment Analysis1->Validation Analysis2->Validation

Figure 1: Logical workflow for the NMR characterization of N-Butyl-D-gluconamide.

References

  • Bil, A., Abdellahi, B., Pourceau, G., & Wadouachi, A. (2022). "Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones." Sustainable Chemistry, 3(3), 300-311.[Link]

  • Chambers, L. I., Yufit, D. S., Musa, O. M., & Steed, J. W. (2022). "Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care." Crystal Growth & Design, 22(10), 6190-6200.[Link]

Comparative

Comparing N-Butyl-D-gluconamide with traditional alkyl glycoside detergents

Comparative Analysis of N-Butyl-D-gluconamide and Traditional Alkyl Glycosides in Membrane Biochemistry Introduction: The Evolution of Amphiphilic Shielding The extraction and stabilization of integral membrane proteins...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of N-Butyl-D-gluconamide and Traditional Alkyl Glycosides in Membrane Biochemistry

Introduction: The Evolution of Amphiphilic Shielding

The extraction and stabilization of integral membrane proteins require amphiphilic molecules capable of shielding hydrophobic transmembrane domains from aqueous environments without denaturing the protein's native fold. For decades, traditional alkyl glycosides have been the gold standard in structural biology. However, the emergence of green-synthesized aldonamides, such as N-Butyl-D-gluconamide, introduces new physicochemical profiles that challenge conventional solubilization paradigms. As a Senior Application Scientist, evaluating these surfactants requires looking beyond basic solubilization to understand the underlying micellar dynamics, hydrogen-bonding capabilities, and thermodynamic stability of the resulting protein-detergent complexes (PDCs).

Mechanistic & Structural Divergence

The fundamental difference between traditional alkyl glycosides and N-alkyl aldonamides lies in their headgroup geometry and linkage chemistry, which directly dictate their packing parameters and micellar behavior.

Traditional Alkyl Glycosides (e.g., DDM, OG): Detergents like n-Dodecyl-β-D-maltopyranoside (DDM) and n-Octyl-β-D-glucopyranoside (OG) feature a cyclic sugar moiety attached to an alkyl chain via an O-glycosidic bond. This geometry drives the formation of classic, well-defined spherical or ellipsoidal micelles. Because of their low critical micelle concentrations (CMCs)—approximately 0.17 mM for DDM and 20 mM for OG—they are exceptionally efficient primary solubilizers that maintain stable PDCs during extended purification workflows (1)[1].

N-Butyl-D-gluconamide: In contrast, N-Butyl-D-gluconamide is an open-chain aldonamide synthesized via the green mechanochemical aminolysis of unprotected sugar lactones (2)[2]. It utilizes an amide linkage rather than an O-glycosidic bond. This amide bond acts as a powerful hydrogen-bond donor and acceptor, allowing for strong intermolecular interactions between surfactant monomers. Coupled with a very short C4 (butyl) tail, N-Butyl-D-gluconamide does not form large micelles on its own; instead, it possesses a highly elevated CMC, functioning primarily as a hydrotrope or co-surfactant that modulates the phase behavior of primary detergents.

StructuralLogic Head Hydrophilic Sugar Head OG Alkyl Glycosides (e.g., DDM) Cyclic Moiety Head->OG O-Glycosidic Bond NBG N-Butyl-D-gluconamide Open-chain Aldonamide Head->NBG Amide Linkage Tail Hydrophobic Alkyl Tail Tail->OG C8 - C12 Chain Tail->NBG C4 (Butyl) Chain

Caption: Structural logic distinguishing alkyl glycosides from N-alkyl aldonamides.

Quantitative Physicochemical Comparison

To objectively select the correct reagent for a specific biochemical workflow, one must compare their thermodynamic properties. The table below summarizes the quantitative and structural data distinguishing these molecules.

PropertyN-Butyl-D-gluconamiden-Octyl-β-D-glucopyranoside (OG)n-Dodecyl-β-D-maltopyranoside (DDM)
Headgroup Structure Open-chain D-gluconamideCyclic D-glucopyranosideCyclic D-maltopyranoside
Linkage Chemistry AmideO-GlycosidicO-Glycosidic
Alkyl Chain Length C4 (Butyl)C8 (Octyl)C12 (Dodecyl)
Typical CMC High (>50 mM, hydrotropic range)~18–20 mM (0.53%)~0.17 mM (0.008%)
Primary Application Green co-surfactant, micellar modifierSolubilization, CrystallizationCryo-EM, GPCR stabilization
Synthesis Pathway Mechanochemical aminolysisFischer glycosidationFischer glycosidation

Self-Validating Protocol: Mixed-Micelle Solubilization & SEC-MALS Validation

Because N-Butyl-D-gluconamide has a short tail and high CMC, it is best utilized not as a standalone extractor, but as a micellar modifier in a mixed-micelle system alongside a primary detergent like DDM. The following protocol outlines a self-validating workflow for extracting a target G-Protein Coupled Receptor (GPCR), utilizing N-Butyl-D-gluconamide to tune the detergent corona for downstream structural analysis.

Step-by-Step Methodology:

Step 1: Native Membrane Disruption

  • Action: Resuspend isolated membranes expressing the target GPCR in buffer (50 mM HEPES pH 7.4, 150 mM NaCl). Add DDM to a final concentration of 1% (w/v).

  • Causality: DDM is added at a concentration vastly exceeding its 0.008% CMC. The long C12 tails effectively partition into the lipid bilayer, thermodynamically disrupting lipid-lipid interactions and encapsulating the hydrophobic transmembrane domains to prevent aggregation (3)[3].

Step 2: Micellar Modulation

  • Action: Concurrently introduce 0.5% (w/v) N-Butyl-D-gluconamide to the solubilization mixture. Rotate at 4°C for 2 hours.

  • Causality: The short C4 tail and hydrogen-bonding amide headgroup of N-Butyl-D-gluconamide intercalate into the DDM micelle. Acting as a hydrotropic co-surfactant, it increases the curvature of the micelle, effectively reducing the overall hydrodynamic radius of the PDC corona. This reduction is highly beneficial for minimizing background noise in Cryo-EM.

Step 3: Affinity Isolation

  • Action: Centrifuge the mixture to remove insoluble debris. Load the supernatant onto a Ni-NTA column. Wash with buffer containing 0.05% DDM and 0.1% N-Butyl-D-gluconamide, then elute with 300 mM imidazole.

  • Causality: Maintaining the free detergent concentration above the CMC during all purification steps is a strict thermodynamic requirement to prevent the collapse of the micelle and subsequent protein precipitation (1)[1].

Step 4: Self-Validation via SEC-MALS

  • Action: Inject the eluate onto a Size Exclusion Chromatography (SEC) column coupled to a Multi-Angle Light Scattering (MALS) detector.

  • Causality & Validation: SEC separates the complexes based on their hydrodynamic radius, while MALS provides the absolute molecular weight. By analyzing the differential refractive index (dRI) and UV signals, the exact mass of the protein versus the mixed-detergent corona can be quantified. A single, symmetrical, monodisperse peak validates that the mixed-micelle system successfully maintained a stable PDC without inducing aggregation.

Workflow Membrane Native Membrane (Lipid Bilayer) Detergent Amphiphile Addition (> CMC Threshold) Membrane->Detergent Extraction Solubilization Micellar Disruption & PDC Formation Detergent->Solubilization Partitioning Purification Affinity Isolation (Micellar Exchange) Solubilization->Purification Isolation Stable Stable PDC (Structural Analysis) Purification->Stable Maintenance

Caption: Workflow of membrane protein solubilization using sugar-based amphiphiles.

Conclusion

While traditional alkyl glycosides like DDM and OG remain indispensable for the primary extraction of membrane proteins due to their low CMCs and robust micelle-forming capabilities, N-Butyl-D-gluconamide offers a compelling supplementary tool. Its unique open-chain amide structure and short alkyl tail allow it to function as a powerful micellar modifier. By integrating it into mixed-micelle systems, researchers can fine-tune the detergent corona, optimizing PDCs for high-resolution structural biology applications.

References

  • Title: Membrane proteins, detergents and crystals: what is the state of the art?
  • Title: An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization Source: MDPI URL
  • Title: Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones Source: MDPI URL

Sources

Validation

High-Resolution LC-MS/MS Fragmentation Dynamics of N-Butyl-D-Gluconamide: A Comparative Guide

As environmental and pharmaceutical laboratories transition away from toxic nonylphenol ethoxylates (NPEOs) toward biodegradable alternatives, N-alkyl-D-gluconamides have emerged as a highly versatile class of non-ionic...

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Author: BenchChem Technical Support Team. Date: April 2026

As environmental and pharmaceutical laboratories transition away from toxic nonylphenol ethoxylates (NPEOs) toward biodegradable alternatives, N-alkyl-D-gluconamides have emerged as a highly versatile class of non-ionic surfactants. A recent 2026 study highlighted the critical need for monitoring these NPEO alternatives in aquatic environments due to their increasing global usage . Beyond environmental applications, these molecules are heavily utilized as chiral selectors, supramolecular hydrogelators , and potent ice recrystallization inhibitors (IRIs) .

Within this family, N-Butyl-D-gluconamide serves as a critical short-chain structural analog. To develop robust analytical assays, researchers must understand how the alkyl chain length dictates both chromatographic retention and gas-phase fragmentation. This guide provides an objective, mechanistic comparison of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) profiles of N-Butyl-D-gluconamide against its longer-chain counterparts, N-Octyl-D-gluconamide (MEGA-8) and N-Dodecyl-D-gluconamide.

Mechanistic Causality in ESI-MS/MS Fragmentation

The collision-induced dissociation (CID) of N-alkyl-D-gluconamides is strictly governed by the structural dichotomy of the molecule: a highly polar polyhydroxyl "head" (the gluconyl moiety) and a variable aliphatic "tail" (the alkylamine).

When ionized in positive ESI mode, protonation predominantly occurs at the amide nitrogen or the carbonyl oxygen. The fragmentation pathways are driven by where this proton localizes during collisional activation:

  • Polyol Dehydration (Low Collision Energy): If the charge localizes on the hydroxyl groups of the gluconyl chain, it induces a cyclic transition state that facilitates the sequential neutral loss of water (-18 Da). This results in a cascade of [M+H−nH2​O]+ ions.

  • Amide Bond Cleavage (High Collision Energy): When the proton localizes on the amide nitrogen, the C-N bond is severely weakened. Heterolytic cleavage yields two highly diagnostic product ions:

    • The Alkylamine Cation: The charge is retained on the nitrogen, yielding a fragment mass entirely dependent on the alkyl chain length. For N-Butyl-D-gluconamide, this produces the butylamine cation ( m/z 74.09).

    • The Gluconyl Acylium Cation: The charge is retained on the carbonyl carbon, yielding a static m/z 179.05 fragment regardless of the alkyl chain length, which subsequently undergoes rapid dehydration to m/z 161.04.

Comparative Fragmentation Analysis

To objectively compare the performance and identification markers of these surfactants, the quantitative MS data and chromatographic behaviors are summarized below. Notice how the gluconyl qualifier ions remain static across the class, while the primary amine fragments shift in direct proportion to the alkyl chain.

CompoundAlkyl ChainPrecursor Ion [M+H]+ Primary Amine Fragment (Quantifier)Gluconyl Fragments (Qualifiers)LC Retention Behavior (RP-C18)
N-Butyl-D-gluconamide C4 m/z 252.14 m/z 74.09 m/z 179, 161, 234Early eluting (Highly Hydrophilic)
N-Octyl-D-gluconamide C8 m/z 308.21 m/z 130.16 m/z 179, 161, 290Mid eluting (Amphiphilic)
N-Dodecyl-D-gluconamide C12 m/z 364.27 m/z 186.22 m/z 179, 161, 346Late eluting (Highly Hydrophobic)

Fragmentation Pathway Visualization

The following diagram maps the specific CID pathways for N-Butyl-D-gluconamide, illustrating the divergence between dehydration and amide cleavage mechanisms.

Fragmentation Precursor [M+H]+ m/z 252.14 (N-Butyl-D-gluconamide) Dehydration1 [M+H - H2O]+ m/z 234.13 Precursor->Dehydration1 - H2O (-18 Da) Low CE Amine [C4H11N]+ m/z 74.09 (Butylamine cation) Precursor->Amine Amide Cleavage High CE Gluconyl [C6H11O6]+ m/z 179.05 (Gluconyl cation) Precursor->Gluconyl Amide Cleavage Dehydration2 [M+H - 2H2O]+ m/z 216.12 Dehydration1->Dehydration2 - H2O (-18 Da) Gluconyl_H2O [C6H9O5]+ m/z 161.04 (Dehydrated Gluconyl) Gluconyl->Gluconyl_H2O - H2O (-18 Da)

ESI-MS/MS collision-induced dissociation pathways of N-Butyl-D-gluconamide.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high-fidelity data acquisition, the following protocol is designed as a self-validating system. It incorporates specific causality for solvent selection and built-in system suitability checks to prevent false positives caused by surfactant carryover.

Step 1: Sample Preparation & Solvent Selection
  • Action: Prepare a 1 µg/mL stock solution of N-Butyl-D-gluconamide in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Methanol is strictly selected over acetonitrile as the organic modifier. The protic nature of methanol superiorly solvates the extensive polyhydroxyl chain of the gluconamide moiety. Aprotic solvents like acetonitrile can cause localized precipitation in the autosampler needle and induce severe chromatographic peak tailing for short-chain derivatives.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The C4 chain of N-Butyl-D-gluconamide imparts minimal hydrophobicity compared to the C8 or C12 variants. It will elute in the highly aqueous phase of the gradient (typically <20% B). A slow initial gradient ramp is required to prevent co-elution with the void volume and matrix suppression zone.

Step 3: MS/MS Source Optimization & MRM Setup
  • Action: Operate the triple quadrupole (QqQ) in positive ESI mode. Set the capillary voltage to 3.5 kV.

  • Transitions:

    • Quantifier: m/z 252.1 74.1 (Collision Energy: 25 eV).

    • Qualifier 1: m/z 252.1 234.1 (Collision Energy: 10 eV).

    • Qualifier 2: m/z 252.1 179.1 (Collision Energy: 20 eV).

  • Causality: The low CE (10 eV) preserves the fragile dehydrated precursor, while the high CE (25 eV) is required to forcefully cleave the amide bond and drive the charge onto the butylamine fragment, ensuring maximum sensitivity for quantification.

Step 4: System Self-Validation (Carryover Check)
  • Action: Inject a blank solvent (50:50 MeOH:H2O) immediately following the Upper Limit of Quantification (ULOQ) standard.

  • Validation Metric: Monitor the m/z 74.1 transition in the blank. The peak area must be <5% of the Lower Limit of Quantification (LLOQ) area.

  • Causality: Surfactants inherently adhere to stainless steel surfaces and PEEK tubing. If the blank fails this metric, it invalidates the run, indicating that the autosampler wash protocol (which should utilize a highly organic wash like 50:25:25 IPA:MeOH:H2O) is insufficient to clear the amphiphilic molecules, risking artificial inflation of subsequent sample concentrations.

References

  • "Unveiling the Occurrence, Ecotoxicity, Risks, and Removal of Major Nonylphenol Ethoxylate Alternatives in the Aquatic Environment." ACS ES&T Water, 2026.[Link][1]

  • "Supramolecular Helical Systems: Helical Assemblies of Small Molecules, Foldamers, and Polymers with Chiral Amplification and Their Functions." Chemical Reviews, American Chemical Society, 2016.[Link][2]

  • "Potent inhibition of ice recrystallization by low molecular weight carbohydrate-based surfactants and hydrogelators." Chemical Science, Royal Society of Chemistry, 2012.[Link][3]

Sources

Comparative

Biocompatibility comparison of N-Butyl-D-gluconamide and standard synthetic surfactants

An in-depth, objective comparison of surfactant biocompatibility requires moving beyond simple viability percentages to understand the fundamental thermodynamic and structural interactions between amphiphilic molecules a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, objective comparison of surfactant biocompatibility requires moving beyond simple viability percentages to understand the fundamental thermodynamic and structural interactions between amphiphilic molecules and biological membranes. As a Senior Application Scientist, I have structured this guide to critically evaluate N-Butyl-D-gluconamide against standard synthetic surfactants (SDS, Triton X-100, and Tween 20).

This guide synthesizes mechanistic causality, quantitative profiling, and self-validating experimental workflows to support researchers in formulation development, protein extraction, and live-cell assays.

Mechanistic Causality: Why Molecular Architecture Dictates Toxicity

The biocompatibility of a surfactant is governed by its critical micelle concentration (CMC), the charge of its hydrophilic headgroup, and the steric profile of its hydrophobic tail. Standard synthetic surfactants often achieve high solubilization at the cost of severe biological disruption.

  • Standard Synthetic Surfactants (SDS & Triton X-100): Sodium Dodecyl Sulfate (SDS) possesses a highly charged anionic headgroup and a long (C12) alkyl chain. It actively binds to the peptide backbone of proteins, imparting a uniform negative charge that forces irreversible unfolding[5]. Triton X-100, a non-ionic surfactant, utilizes a bulky aromatic ring in its hydrophobic tail. It intercalates deeply into the lipid bilayer, increasing membrane permeability to ions (like K+ and Cl-), which triggers rapid colloid osmotic swelling and catastrophic cell lysis [4].

  • N-Butyl-D-gluconamide: N-Butyl-D-gluconamide is a short-chain, carbohydrate-based non-ionic surfactant [1]. Its D-gluconamide headgroup establishes an extensive, highly coordinated hydrogen-bonding network with water and membrane surfaces without introducing ionic stress. Crucially, its short butyl (C4) tail prevents deep penetration into the hydrophobic core of the lipid bilayer[2]. Instead of stripping lipids to form mixed micelles—the primary mechanism of toxicity in standard detergents—N-Butyl-D-gluconamide interacts superficially, preserving both membrane integrity and native protein conformation.

MembraneInteraction cluster_0 N-Butyl-D-gluconamide Pathway cluster_1 Triton X-100 / SDS Pathway A Short C4 Alkyl Chain & Sugar Headgroup B Superficial Membrane Interaction A->B C Preserved Membrane Integrity B->C D Bulky/Charged Hydrophobic Tails E Deep Bilayer Insertion D->E F Colloid Osmotic Swelling & Cell Lysis E->F

Mechanistic pathways of surfactant-induced membrane interactions.

Quantitative Biocompatibility Profiling

To objectively compare these surfactants, we must look at their performance across standardized biological metrics. The table below synthesizes the cytotoxicity, hemolytic activity, and protein denaturation potential of these agents.

SurfactantClass / ChargeCMC (mM)HepG2 Cytotoxicity (IC50)Hemolysis (at 0.5 mM)Protein Denaturation Potential
N-Butyl-D-gluconamide Non-ionic (Sugar)High (>50)> 30.0 mM< 1.0 %Very Low (Preserves tertiary structure)
Tween 20 Non-ionic (Polysorbate)0.06~ 1.5 - 2.0 mM< 5.0 %Low
Triton X-100 Non-ionic (Aromatic)0.22~ 0.08 mM100 %Moderate to High
SDS Anionic8.20~ 0.05 mM100 %Very High (Irreversible unfolding)

Data context: N-alkyl gluconamides exhibit exceptionally low toxicity profiles in hepatic cell lines (HepG2) [2]. Conversely, Triton X-100 and SDS are highly destructive, routinely utilized as positive controls for 100% cell death and complete hemolysis at concentrations as low as 0.5 mM [3, 6].

Self-Validating Experimental Methodologies

A robust biocompatibility claim cannot rely on a single assay. As an application scientist, I design self-validating systems where orthogonal assays confirm the causality of the observed results.

Protocol A: Orthogonal Cytotoxicity Assessment (HepG2 Cells)

Relying solely on metabolic assays (like MTT) can yield false positives if a surfactant merely inhibits mitochondrial enzymes without causing cell death. We pair MTT with an LDH (Lactate Dehydrogenase) release assay to confirm that metabolic decline correlates directly with structural membrane rupture.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Surfactant Exposure: Aspirate media and apply N-Butyl-D-gluconamide (0.1 to 50 mM) and Triton X-100 (0.01 to 1 mM) dissolved in serum-free DMEM. Causality note: Serum proteins bind surfactants, artificially inflating the apparent IC50. Serum-free conditions ensure we measure absolute cellular tolerance.

  • LDH Release (Membrane Integrity): After 24 hours, transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent and measure absorbance at 490 nm. High absorbance indicates membrane rupture.

  • MTT Assay (Metabolic Activity): Add 20 µL of MTT solution (5 mg/mL) to the remaining cells in the original plate. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm [5].

  • Self-Validation Check: If MTT absorbance drops but LDH release remains low, the surfactant is metabolically inhibitory but not cytolytic. For Triton X-100, both metrics will show catastrophic failure simultaneously.

Protocol B: Acute Hemolysis (RBC) Assay

Red blood cells (RBCs) lack nuclei and repair mechanisms, making them highly sensitive, immediate sensors for surfactant-induced membrane disruption [3].

Step-by-Step Workflow:

  • RBC Isolation: Centrifuge fresh mammalian blood at 1000 rpm for 5 minutes. Discard the plasma and buffy coat. Wash the RBC pellet three times with isotonic PBS (pH 7.4) to remove free hemoglobin [6].

  • Treatment: Prepare a 2% (v/v) RBC suspension in PBS. Add equal volumes of surfactant solutions (e.g., 0.5 mM N-Butyl-D-gluconamide).

  • Control Implementation (Critical):

    • Negative Control: PBS only (accounts for mechanical lysis).

    • Positive Control: 0.5 mM Triton X-100 (guarantees 100% colloid osmotic lysis) [3].

  • Incubation & Separation: Incubate at 37°C for 1 hour. Centrifuge at 132 rcf for 10 minutes. Causality note: A low centrifugal force (132 rcf) is strictly required to pellet intact RBCs without inducing mechanical shear stress, ensuring the measured hemoglobin is purely surfactant-induced [3].

  • Quantification: Collect the supernatant and measure free hemoglobin absorbance at 415 nm (the Soret band) [3]. Calculate hemolysis percentage relative to the Triton X-100 positive control.

Workflow Start Surfactant Candidate Preparation (Serum-Free) T1 HepG2 MTT Assay (Metabolic Viability) Start->T1 T2 HepG2 LDH Release (Membrane Integrity) Start->T2 T3 RBC Hemolysis Assay (Acute Membrane Rupture) Start->T3 V1 Orthogonal Validation: Cross-reference MTT vs LDH T1->V1 T2->V1 V2 Internal Control Validation: 0.5mM Triton X-100 = 100% Lysis T3->V2 Result Validated Biocompatibility Profile Generated V1->Result V2->Result

Self-validating experimental workflow for objective biocompatibility profiling.

Conclusion & Application Selection

The experimental data and mechanistic principles clearly delineate the use cases for these surfactants:

  • Use SDS or Triton X-100 when total cellular destruction, complete membrane solubilization, or deliberate protein denaturation is the goal (e.g., cell lysis buffers for Western blotting) [5].

  • Use N-Butyl-D-gluconamide in advanced drug delivery formulations, live-cell assays, or the extraction of delicate membrane proteins. Its short alkyl chain and non-ionic sugar headgroup prevent deep bilayer insertion, offering a highly biocompatible, "green" alternative that maintains cellular viability and protein function even at high concentrations [1, 2].

References

  • "Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones" MDPI. Available at:[Link]

  • "Investigating the Solubility and Activity of a Novel Class of Ice Recrystallization Inhibitors" MDPI. Available at:[Link]

  • "Impacts of low concentration surfactant on red blood cell dielectrophoretic responses" National Institutes of Health (NIH). Available at:[Link]

  • "Two types of haemolytic activity of detergents" National Institutes of Health (PubMed). Available at:[Link]

  • "In Vitro Cell Density Determines the Sensitivity of Hepatocarcinoma Cells to Ascorbate" Frontiers. Available at:[Link]

  • "High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes" ACS Publications. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-Butyl-D-gluconamide

This guide provides essential safety and logistical information for the proper disposal of N-Butyl-D-gluconamide (CAS: 18375-57-0). As professionals in scientific research and development, our commitment to safety extend...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of N-Butyl-D-gluconamide (CAS: 18375-57-0). As professionals in scientific research and development, our commitment to safety extends beyond the bench to include the entire lifecycle of our chemical reagents. This document outlines the procedural steps and underlying principles for managing N-Butyl-D-gluconamide waste, ensuring the safety of laboratory personnel and environmental compliance.

Section 1: Hazard Assessment and Waste Characterization

A correct disposal procedure begins with a thorough understanding of the material's properties and hazards. N-Butyl-D-gluconamide is a stable, solid compound.[1] While comprehensive, substance-specific hazard data from regulatory bodies is limited, an analysis of its chemical structure—a derivative of gluconic acid, a sugar acid—and data from related compounds suggest it possesses a low toxicity profile.[2]

However, the foundational principle of laboratory safety dictates that all chemicals be handled with a standardized level of caution. It is crucial to recognize that while N-Butyl-D-gluconamide is not currently listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA) under 40 CFR Part 261, this does not permit its disposal in standard waste streams or sanitary sewers.[3] All laboratory chemicals, regardless of perceived hazard, must be disposed of through a designated chemical waste program. The primary directive, found across Safety Data Sheets (SDS) for various laboratory chemicals, is to "Dispose of contents/container to an approved waste disposal plant." [4][5][6] This is the cornerstone of our disposal protocol.

Section 2: Core Disposal Protocol for N-Butyl-D-gluconamide

The following step-by-step methodology ensures a self-validating system of safety and compliance for the disposal of pure, unadulterated N-Butyl-D-gluconamide.

Step 1: Waste Segregation

  • Action: Designate a specific waste container for N-Butyl-D-gluconamide and any materials directly contaminated with it.

  • Causality: This step is critical to prevent accidental chemical reactions with other waste streams. Furthermore, mixing a non-hazardous chemical waste with a regulated hazardous waste (e.g., solvents, heavy metals) would compel the entire contents of the container to be managed as hazardous, significantly increasing disposal costs and regulatory burden.

Step 2: Proper Containerization and Labeling

  • Action: Use a chemically compatible, sealable container. Affix a label clearly identifying the contents. The label must include:

    • Chemical Name: "N-Butyl-D-gluconamide"

    • CAS Number: "18375-57-0"

    • Statement: "Non-Hazardous Chemical Waste for Disposal"

    • Date of Accumulation Start

  • Causality: Accurate labeling is a regulatory requirement and a vital safety communication tool for both laboratory personnel and the Environmental Health & Safety (EHS) professionals who will handle the container. It ensures the waste is managed correctly at every stage of the disposal process.

Step 3: Safe Interim Storage

  • Action: Store the sealed waste container in a designated, low-traffic area within the laboratory, away from incompatible materials such as strong oxidizing agents.[5] The storage area should be cool and dry.[7]

  • Causality: Proper storage minimizes the risk of spills, accidental exposure, and degradation of the container. Keeping it segregated from reactive chemicals upholds the principle of safe chemical management.

Step 4: Coordination with Environmental Health & Safety (EHS)

  • Action: Once the container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup. Follow their specific procedures for documentation and collection.

  • Causality: EHS is the authoritative body for institutional and regulatory compliance. They have established relationships with licensed waste disposal contractors and are equipped to manage the final disposal process in accordance with all local, state, and federal regulations.

Section 3: Management of Spills and Contaminated Materials

In the event of an accidental spill, a structured response is necessary to ensure safety and proper cleanup.

Step 1: Immediate Spill Control and PPE

  • Action: Alert personnel in the immediate area. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles and chemical-resistant gloves.

  • Causality: Prioritizing personal safety is paramount. Containing the spill prevents its spread and minimizes potential exposure.

Step 2: Cleanup of Solid Spills

  • Action: For solid N-Butyl-D-gluconamide, carefully sweep or shovel the material into a designated waste container.[1] Take care to avoid creating airborne dust.[1]

  • Causality: Mechanical removal is the most efficient method for solid spills. Minimizing dust generation is a standard practice to prevent inadvertent inhalation of any chemical powder.

Step 3: Disposal of Contaminated Materials

  • Action: All materials used for cleanup, including contaminated PPE (e.g., gloves), paper towels, and absorbent pads, must be placed in the same labeled waste container as the spilled chemical.

  • Causality: Any item that comes into contact with a chemical is considered contaminated and must be disposed of via the same waste stream to ensure comprehensive containment and disposal.

Section 4: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing N-Butyl-D-gluconamide waste in a laboratory setting.

G start Waste Generated: N-Butyl-D-gluconamide is_spill Is it an accidental spill? start->is_spill cleanup Follow Spill Cleanup Protocol (Section 3): 1. Wear appropriate PPE. 2. Sweep material carefully. 3. Place in waste container. is_spill->cleanup Yes containerize_pure Step 1: Segregate Waste Step 2: Use a dedicated, sealed container. Label clearly: - Chemical Name & CAS - 'Non-Hazardous Chemical Waste' is_spill->containerize_pure No (Routine Waste) is_mixed Is it mixed with hazardous waste? containerize_mixed Manage as HAZARDOUS WASTE. Follow EHS guidelines for the specific hazardous component. Label accordingly. is_mixed->containerize_mixed Yes store Step 3: Interim Storage Store sealed container in a designated, safe location. is_mixed->store No cleanup->store containerize_pure->is_mixed contact_ehs Step 4: Final Disposal Contact Institutional EHS Office to schedule waste pickup. containerize_mixed->contact_ehs store->contact_ehs

Caption: Decision workflow for N-Butyl-D-gluconamide waste management.

Section 5: Summary of Key Chemical Data

For quick reference, the following table summarizes the key physical and chemical properties of N-Butyl-D-gluconamide.

PropertyValueSource
CAS Number 18375-57-0[][9]
Molecular Formula C₁₀H₂₁NO₆[][9]
Molecular Weight 251.277 g/mol [][9]
Physical State Solid (White to Cream)[1]
Boiling Point 635.2°C at 760 mmHg[][9]
Density 1.332 g/cm³[][9]

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. For N-Butyl-D-gluconamide, while it is not classified as a regulated hazardous material, its disposal must be handled through an approved chemical waste program. By adhering to the principles of waste segregation, proper containerization, and close coordination with your institution's Environmental Health & Safety office, you ensure a disposal process that is safe, compliant, and environmentally responsible. Never dispose of laboratory chemicals in sanitary sewers or common trash.

References

  • N-sec-butyl-D-gluconamide - Physico-chemical Properties . ChemBK. Available from: [Link]

  • N-Butyl-D-gluconamide . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • N-sec-butyl-N-methyl-D-gluconamide — Chemical Substance Information . NextSDS. Available from: [Link]

  • Safety Data Sheet - SIGMACOVER 510 BASE GREEN RAL 6010 . PPG. Available from: [Link]

  • Appendix: Detailed information on all 26 chemicals detected by the chemical-detecting wristbands . Silent Spring Institute. Available from: [Link]

  • EPA Subpart P Regulations - HW Drugs . PharmWaste Technologies, Inc. Available from: [Link]

  • N-butyl-D-gluconamide Suppliers . LookChem. Available from: [Link]

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. Available from: [Link]

  • When Functionalization Becomes Useful: Ionic Liquids with a “Sweet” Appended Moiety Demonstrate Drastically Reduced Toxicology . SciSpace. Available from: [Link]

  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes . eCFR. Available from: [Link]

  • Safety Data Sheet - BUTYL GLYCOL . Junsei Chemical Co., Ltd. Available from: [Link]

  • Hazardous Substance Fact Sheet - n-Butyl Acetate . New Jersey Department of Health. Available from: [Link]

  • Hazardous Substance Fact Sheet - Di-n-Butyl Phthalate . New Jersey Department of Health. Available from: [Link]

  • Biodegradation characteristics of environmental endocrine disruptor di-n-butyl phthalate . National Center for Biotechnology Information. Available from: [Link]

  • Cyhalofop-butyl. Human Health Assessment Scoping Document in Support of Registration Review . U.S. Environmental Protection Agency. Available from: [Link]

  • Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats . National Center for Biotechnology Information. Available from: [Link]

  • Quick Start Guide: Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. Available from: [Link]

  • Innovative Microbial Immobilization Strategy for Di-n-Butyl Phthalate Biodegradation Using Biochar-Calcium Alginate-Waterborne Polyurethane Composites . MDPI. Available from: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary . American Society of Health-System Pharmacists. Available from: [Link]

  • Aerobic Biodegradation of DI-n-Butylphthalate by Pure and Mixed Bacterial Species . Defense Technical Information Center. Available from: [Link]

  • Chronic toxicity of di-n-butyl and di-n-octyl phthalate to Daphnia magna and the fathead minnow . Office of Scientific and Technical Information. Available from: [Link]

  • Biodegradation of di-n-butyl phthalate by bacterial consortium LV-1 enriched from river sludge . National Center for Biotechnology Information. Available from: [Link]

  • N-octyl-D-gluconamide (CAS 18375-61-6) . Chemsrc. Available from: [Link]

  • N-2-Fluorophenyl-D-gluconamide is non-toxic, permeates and inhibits ice recrystallization in zebrafish embryos . ResearchGate. Available from: [Link]

  • Biodegradation of Dibutyl Phthalate by the New Strain Acinetobacter baumannii DP-2 . MDPI. Available from: [Link]

Sources

Handling

Personal protective equipment for handling N-Butyl-D-gluconamide

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a deeply integrated component of experimental design. When handling specialized amphiphilic compounds like N...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a deeply integrated component of experimental design. When handling specialized amphiphilic compounds like N-Butyl-D-gluconamide (CAS 18375-57-0) , understanding the physicochemical properties of the molecule is the foundation of effective risk mitigation.

N-butyl-D-gluconamide is an aldonamide—a class of sugar amides increasingly utilized as green chelating agents, micronutrient carriers, and non-ionic surfactants[1][2]. While the final product is highly biocompatible and environmentally benign, the operational hazards lie primarily in its physical form (a fine, aerosolizable powder) and the highly reactive, toxic precursors (such as n-butylamine and D-glucono-1,5-lactone) used during its synthesis or formulation[3][4].

Here is your comprehensive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal protocols for handling N-Butyl-D-gluconamide.

The Causality of Protection: PPE Specifications

We do not wear PPE simply because a Safety Data Sheet (SDS) dictates it; we wear it to counteract specific molecular behaviors. N-butyl-D-gluconamide possesses a hydrophilic polyhydroxy tail and a hydrophobic butyl headgroup. This amphiphilic nature means it can act as a penetration enhancer, potentially facilitating the transport of other hazardous laboratory chemicals across the stratum corneum (the outer layer of the skin).

The following table summarizes the quantitative and qualitative PPE requirements based on these mechanistic risks.

Table 1: Quantitative PPE Specifications & Causality Matrix

PPE CategorySpecificationQuantitative MetricCausality / Rationale
Hand Protection Nitrile Gloves (Min. thickness: 0.11 mm)Breakthrough time > 480 minsNitrile provides a robust chemical barrier against amphiphilic organic surfactants. Latex is strictly prohibited as it degrades rapidly upon contact with organic permeants.
Eye Protection ANSI Z87.1 Chemical Splash Goggles100% peripheral splash coverageProtects against corneal micro-abrasions from fine aldonamide dust and severe chemical burns from residual unreacted amine precursors.
Respiratory N95 or P100 Particulate RespiratorFilters ≥ 95% of airborne particulatesMitigates the inhalation of aerosolized powders during weighing, transfer, or mechanosynthesis[4].
Body Protection Flame-Resistant (FR) Lab CoatThermal rating: ATPV ≥ 8 cal/cm²Provides a physical barrier against spills. FR material is required if handling the highly flammable n-butylamine precursor during active synthesis.

Operational Workflow & Visualization

To ensure safety and reproducibility, the handling of N-Butyl-D-gluconamide must follow a self-validating workflow. The diagram below illustrates the logical progression from PPE verification through synthesis and waste disposal.

G Start Pre-Operation: PPE & Hood Verification Weighing Weighing & Dispensing (Localized Exhaust) Start->Weighing Synthesis Mechanosynthesis / Formulation Weighing->Synthesis Spill Spill Detected? Synthesis->Spill Cleanup Decontamination Protocol (Aqueous Wash) Spill->Cleanup Yes Disposal Waste Segregation (Aqueous/Organic) Spill->Disposal No Cleanup->Disposal Success Safe Operational Completion Disposal->Success

Workflow for safe handling, synthesis, and spill management of N-Butyl-D-gluconamide.

Step-by-Step Methodology: Handling & Formulation

Whether you are synthesizing the compound via liquid-assisted grinding (LAG)[4] or integrating the purified powder into a drug delivery vehicle, follow this self-validating protocol.

Step 1: Environmental Validation

  • Action: Verify that the chemical fume hood has a face velocity between 80–100 feet per minute (fpm).

  • Causality: Proper airflow ensures that any aerosolized N-butyl-D-gluconamide dust or volatile amine precursors are immediately captured, preventing respiratory exposure.

Step 2: Reagent Dispensing

  • Action: Using an anti-static micro-spatula, weigh the N-butyl-D-gluconamide powder into a pre-tared, sealable glass vial inside the fume hood.

  • Causality: Static electricity can cause fine, dry powders to repel and aerosolize. Anti-static tools mitigate this physical hazard.

Step 3: Solubilization & Formulation

  • Action: Add the designated solvent (typically water or a mild aqueous-organic mixture) slowly down the side of the vial. Cap immediately and vortex.

  • Causality: N-butyl-D-gluconamide is highly soluble in water due to its multiple hydroxyl groups. Capping before agitation prevents the expulsion of surfactant micro-bubbles into the operator's breathing zone.

Step 4: Self-Validation Check

  • Action: Inspect the exterior of the vial and the balance pan for white residue. If clean, proceed. If contaminated, initiate the spill protocol immediately.

Spill Management & Disposal Plan

Because N-butyl-D-gluconamide lowers surface tension, traditional dry sweeping of spills can exacerbate the spread of the chemical.

Immediate Spill Response Protocol:

  • Containment: Do not dry-sweep. Cover the spilled powder with absorbent laboratory paper.

  • Solubilization (The Chemical Fix): Gently wet the absorbent paper with a 70% Ethanol/Water solution. Causality: The water exploits the molecule's hydrophilic tail for solubility, while the ethanol rapidly penetrates the hydrophobic headgroup, preventing the surfactant from foaming excessively during cleanup.

  • Removal: Wipe the area inward from the edges to the center to prevent spreading.

  • Validation: Swab the cleaned surface with a clean, wet Kimwipe. If the wipe glides with zero resistance or foaming, the surfactant has been successfully removed.

Waste Disposal:

  • Solid Waste: Dispose of contaminated gloves, wipes, and empty vials in a designated, sealed solid hazardous waste container.

  • Liquid Waste: Aqueous solutions containing N-butyl-D-gluconamide should be routed to standard aqueous organic waste streams. Do not pour down the sink, as concentrated surfactants can disrupt the microbial balance of downstream municipal water treatment facilities.

References

  • Synthesis and evaluation of D-gluconamides as green mineral scale inhibitors ResearchGate / Desalination URL:[Link]

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones ResearchGate / Molecules URL:[Link]

  • Innovative Materials as Micronutrient Carriers in Soybean Cultivation MDPI / Materials URL:[Link]

  • Cas 90-80-2, delta-Gluconolactone Safety Data LookChem URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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